1,4-Bis(dimethylchlorosilyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLYCFUVHLITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061479 | |
| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078-97-3 | |
| Record name | 1,4-Bis(chlorodimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-bis(chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(dimethylchlorosilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylenebis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(dimethylchlorosilyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(dimethylchlorosilyl)benzene is a versatile organosilicon compound characterized by a central benzene ring substituted with two dimethylchlorosilyl groups at the para positions. This unique structure imparts a combination of rigidity from the aromatic core and high reactivity at the silicon-chlorine bonds, making it a valuable building block in polymer chemistry and materials science. Its primary application lies in the synthesis of advanced silicon-containing polymers, such as polysiloxanes and polycarbosilanes, which exhibit enhanced thermal stability, mechanical properties, and chemical resistance. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 1078-97-3 |
| Molecular Formula | C₁₀H₁₆Cl₂Si₂ |
| Molecular Weight | 263.31 g/mol |
| Appearance | Solid |
| Melting Point | 130-133 °C |
| Boiling Point | 109-110 °C at 1 mmHg |
| Purity | Typically >95% |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Key Features and Assignments |
| ¹H NMR | Signals corresponding to the methyl protons on the silicon atoms and the aromatic protons of the benzene ring. |
| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons, with distinct shifts for the carbon atoms directly bonded to the silicon. |
| FTIR | Characteristic absorption bands for Si-Cl, C-H (aromatic and aliphatic), and the benzene ring skeletal vibrations. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and chloro groups. |
Reactivity and Key Reactions
The reactivity of this compound is dominated by the two highly reactive dimethylchlorosilyl functional groups. These groups readily undergo nucleophilic substitution, making the compound an excellent monomer and crosslinking agent.
Hydrolysis
One of the most fundamental reactions of this compound is its hydrolysis to form 1,4-bis(hydroxydimethylsilyl)benzene. This reaction is a key step in the synthesis of certain polysiloxanes and proceeds via nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups.
Polycondensation
This compound serves as a monomer in polycondensation reactions with diols or other difunctional nucleophiles to produce a variety of silicon-containing polymers. For example, its reaction with a diol yields a poly(silyl ether). These polymers incorporate the rigid silphenylene unit into the backbone, which enhances their thermal and mechanical properties.
Use as a Crosslinking Agent
The difunctional nature of this compound makes it an effective crosslinking agent for polymers such as polysiloxanes. By reacting with the functional groups of polymer chains, it creates a three-dimensional network structure, which improves the mechanical properties and thermal stability of the resulting material, often a silicone elastomer.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1,4-dibromobenzene and dimethylchlorosilane using a Grignard reaction.
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dimethylchlorosilane
-
Iodine (for initiation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under a nitrogen atmosphere.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 1,4-dibromobenzene in anhydrous THF and add a small portion to the flask to initiate the Grignard reaction. Gentle heating may be required.
-
Once the reaction starts, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of dimethylchlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation under reduced pressure to yield this compound as a solid.
Hydrolysis to 1,4-Bis(hydroxydimethylsilyl)benzene
This protocol outlines the hydrolysis of this compound.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add water to the solution with stirring. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Neutralize the mixture by the careful addition of sodium bicarbonate until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain 1,4-bis(hydroxydimethylsilyl)benzene.
Conclusion
This compound is a key intermediate in organosilicon chemistry, offering a gateway to a wide range of silicon-containing polymers with desirable properties. Its well-defined structure and high reactivity make it an invaluable tool for researchers and scientists in the development of advanced materials for various applications, from high-performance elastomers to specialty coatings. Understanding its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in innovative material design and synthesis.
An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Bis(dimethylchlorosilyl)benzene (CAS No. 1078-97-3), a key bifunctional organosilicon intermediate. This versatile compound serves as a critical building block for advanced functional materials, including high-performance polymers, resins, and cross-linking agents, due to the reactivity of its silicon-chlorine bonds.[1] This document outlines a detailed experimental protocol for its synthesis via a Grignard reaction, methods for its purification, and typical characterization data. The information is presented to aid researchers in the safe and efficient laboratory-scale preparation of this valuable chemical.
Compound Properties and Specifications
This compound is a solid at room temperature and must be handled under an inert, anhydrous atmosphere due to its reactivity with moisture.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1078-97-3 | [2][3] |
| Molecular Formula | C₁₀H₁₆Cl₂Si₂ | [3][4] |
| Molecular Weight | 263.31 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Melting Point | 130-133 °C | [3] |
| Boiling Point | 109-110 °C at 1 mmHg | [3] |
| InChI Key | COFLYCFUVHLITN-UHFFFAOYSA-N | [2][4] |
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the reaction of a di-Grignard reagent, formed from 1,4-dihalobenzene, with an appropriate chlorosilane. This section details the Grignard reaction pathway using 1,4-dibromobenzene and dimethyldichlorosilane.
Reaction Principle
The synthesis occurs in two primary stages. First, 1,4-dibromobenzene reacts with magnesium metal in an anhydrous ether solvent to form the 1,4-phenylenebis(magnesium bromide) di-Grignard reagent. Second, this highly reactive organometallic intermediate is treated with an excess of dimethyldichlorosilane. The Grignard reagent performs a nucleophilic attack on the silicon centers, displacing the chloride ions to form the desired carbon-silicon bonds.
Experimental Protocol
This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including working in a fume hood and wearing personal protective equipment. All glassware must be flame-dried and cooled under an inert atmosphere before use.[5]
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.91 | 23.6 g | 0.10 |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 129.06 | 51.6 g (48.2 mL) | 0.40 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | ~400 mL | - |
| Iodine (crystal) | I₂ | - | 1 small crystal | - |
| Saturated aq. NH₄Cl | - | - | ~150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~150 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings (5.35 g) and a single crystal of iodine in the flask.[5]
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (23.6 g) in 150 mL of anhydrous THF.
-
Add approximately 15-20 mL of the dibromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and bubbling indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure the complete formation of the di-Grignard reagent. The solution will appear as a dark grey/brown suspension.
-
-
Silylation Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of dimethyldichlorosilane (51.6 g) in 100 mL of anhydrous THF in the dropping funnel.
-
Add the dimethyldichlorosilane solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 150 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether to help dissolve the product and facilitate phase separation.
-
Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.
-
Combine all organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude product is a solid that can be purified by vacuum distillation or recrystallization. Due to the high melting point, vacuum distillation is often preferred to achieve high purity.
Vacuum Distillation Protocol
-
Set up a distillation apparatus for vacuum operation, including a short-path distillation head and appropriately sized collection flasks.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum, ensuring no bumping occurs. A vacuum of approximately 1 mmHg is required.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 109-110 °C at 1 mmHg .[3]
-
The purified product will solidify in the receiving flask upon cooling.
Recrystallization
If distillation is not feasible, recrystallization can be attempted. A suitable solvent must be determined empirically.
-
Solvent Screening: Test the solubility of a small amount of crude product in various non-polar solvents (e.g., hexane, heptane, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| ¹H NMR | A singlet for the four equivalent aromatic protons (Ar-H) and a singlet for the twelve equivalent methyl protons (Si-CH₃). |
| ¹³C NMR | Signals corresponding to the methyl carbons and the aromatic carbons (two signals expected due to symmetry: one for the silyl-substituted carbons and one for the unsubstituted carbons). |
| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak and a characteristic fragmentation pattern, including isotopic peaks due to the presence of two chlorine and two silicon atoms. |
| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the benzene ring, and Si-Cl and Si-C bond vibrations. |
This guide provides a foundational protocol for the synthesis and purification of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and scale, always prioritizing safety and adherence to best practices for handling reactive organometallic reagents and chlorosilanes.
References
Spectroscopic and Analytical Profile of 1,4-Bis(dimethylchlorosilyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1,4-Bis(dimethylchlorosilyl)benzene, with the CAS number 1078-97-3, is a valuable bifunctional organosilicon compound. Its symmetric aromatic core functionalized with reactive dimethylchlorosilyl groups makes it a significant precursor in the synthesis of advanced polymers, cross-linking agents, and other specialized materials. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for monitoring its reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for their acquisition.
Due to the limited availability of public experimental spectra for this compound, the quantitative data presented in this guide are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for organosilicon molecules.
Molecular Structure
The structure of this compound consists of a central benzene ring substituted at the para positions with dimethylchlorosilyl groups.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Singlet | 4H | Aromatic protons (C₆H₄) |
| ~ 0.6 - 0.8 | Singlet | 12H | Methyl protons (Si-(CH₃)₂) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 138 - 140 | Aromatic C (ipso to Si) |
| ~ 133 - 135 | Aromatic C-H |
| ~ 3 - 5 | Methyl C (Si-CH₃) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2960 - 2980 | Medium | Methyl C-H stretch (asymmetric) |
| 2900 - 2920 | Weak | Methyl C-H stretch (symmetric) |
| 1400 - 1450 | Medium | Methyl C-H bend |
| 1250 - 1270 | Strong | Si-CH₃ symmetric bend |
| 1100 - 1130 | Strong | Aromatic C-H in-plane bend |
| 800 - 850 | Strong | Si-C stretch |
| 470 - 550 | Strong | Si-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 262/264/266 | Moderate | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 247/249/251 | High | [M - CH₃]⁺ |
| 169/171 | High | [M - Si(CH₃)₂Cl]⁺ |
| 93/95 | Very High | [Si(CH₃)₂Cl]⁺ (Base Peak) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
Given the reactivity of the chlorosilyl group, particularly its sensitivity to moisture, all sample handling and preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized workflow for acquiring NMR data for an air-sensitive compound like this compound is outlined below.
-
Sample Preparation: In a glovebox or under a continuous stream of inert gas, accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of anhydrous deuterated solvent (e.g., chloroform-d, benzene-d₆). The solvent should be freshly dried and stored over molecular sieves. Transfer the solution to a clean, dry NMR tube and seal with a secure cap.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
²⁹Si NMR (Optional): For more detailed structural information, a ²⁹Si NMR spectrum can be acquired. This often requires specialized pulse sequences (e.g., DEPT or INEPT) to enhance the signal of the low-gamma ²⁹Si nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Nujol Mull: In a dry environment, grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread a thin film of the mull between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a concentrated solution of the compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Place a drop of the solution between two salt plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the salt plates (and solvent, if used) and subtract it from the sample spectrum.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with a defined boiling point, direct insertion probe with heating might be suitable. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation, providing structural information.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature for chlorine-containing fragments.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While the presented data is predictive, it serves as a robust reference for researchers and professionals working with this compound. The detailed experimental protocols offer practical guidance for obtaining high-quality analytical data, which is essential for ensuring the identity and purity of this important organosilicon intermediate. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended.
An In-depth Technical Guide to the Hydrolysis Mechanism of 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis mechanism of 1,4-Bis(dimethylchlorosilyl)benzene, a critical step in the synthesis of advanced silphenylene-containing polymers and materials. This document details the core chemical principles, offers representative experimental protocols, presents quantitative data from analogous systems, and outlines the subsequent condensation reactions.
Core Reaction Mechanism: From Dichlorosilane to Disilanol
The hydrolysis of this compound is a fundamental process that converts the reactive chlorosilyl groups into hydroxyl groups, yielding 1,4-Bis(hydroxydimethylsilyl)benzene. This transformation proceeds via a nucleophilic substitution reaction at the silicon center.[1] The high reactivity of the silicon-chlorine bond makes this reaction vigorous and highly sensitive to moisture. The overall reaction is as follows:
Cl-Si(CH₃)₂-C₆H₄-Si(CH₃)₂-Cl + 2H₂O → HO-Si(CH₃)₂-C₆H₄-Si(CH₃)₂-OH + 2HCl
The mechanism of this hydrolysis can be catalyzed by either acid or base, each following a distinct pathway.
Acid-Catalyzed Hydrolysis Mechanism
Under acidic conditions, the hydrolysis is initiated by the protonation of a chlorine atom, which enhances its leaving group ability. This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction proceeds through a series of proton transfer steps to regenerate the acid catalyst and yield the silanol product.
Figure 1: Acid-Catalyzed Hydrolysis Mechanism.
Base-Catalyzed Hydrolysis Mechanism
In a basic medium, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the silicon atom. This forms a pentacoordinate silicon intermediate, which then expels the chloride ion. This process is generally faster than acid-catalyzed hydrolysis.
Figure 2: Base-Catalyzed Hydrolysis Mechanism.
Quantitative Data
| Parameter | Condition | Value (for analogous systems) | Reference |
| Hydrolysis Rate Constant (k) | Dichlorodimethylsilane in neutral aqueous solution | Rapid, qualitative observation | [2] |
| Activation Energy (Ea) | γ-Glycidoxypropyltrimethoxysilane hydrolysis | 68.4 kJ/mol (for epoxy ring opening side reaction) | [3] |
| Effect of pH | General alkoxysilanes | Rate minimum around pH 7, increases in acidic and basic conditions | |
| Effect of Solvent | Dichlorodimethylsilane | Solvents like dichloromethane are used to moderate the reaction | [2] |
| Product pKa | 1,4-Bis(hydroxydimethylsilyl)benzene | ~13.91 ± 0.53 | [] |
Note: The quantitative data presented above is for analogous compounds and should be used as a general guide. Experimental determination of kinetic parameters for this compound is recommended for specific applications.
Experimental Protocols
The following is a representative protocol for the hydrolysis of this compound, adapted from general procedures for dichlorosilane hydrolysis.
Materials
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Figure 3: Experimental Workflow for Hydrolysis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of argon or nitrogen.
-
Dissolution: Dissolve this compound in anhydrous dichloromethane in the reaction flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Hydrolysis: Slowly add deionized water to the stirred solution via the dropping funnel. The reaction is exothermic and will produce HCl gas, which will be evolved. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 1,4-Bis(hydroxydimethylsilyl)benzene.
-
Purification and Characterization: The product can be further purified by recrystallization. Characterize the product using NMR (¹H, ¹³C, ²⁹Si), FT-IR spectroscopy, and mass spectrometry.
Subsequent Condensation to Polysiloxanes
The hydrolysis product, 1,4-Bis(hydroxydimethylsilyl)benzene, is a key monomer for the synthesis of polysiloxanes containing silphenylene units.[1][5] These silanol groups are prone to undergo condensation reactions, either through self-condensation or with other silanols or alkoxysilanes, to form stable siloxane bonds (Si-O-Si). This polycondensation can be promoted by heat or catalysts and leads to the formation of linear or cyclic oligomers and high molecular weight polymers.
Figure 4: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene.
The incorporation of the rigid silphenylene unit into the flexible siloxane backbone imparts enhanced thermal stability and mechanical properties to the resulting polymers, making them suitable for high-performance applications.[5]
Conclusion
The hydrolysis of this compound is a fundamental and versatile reaction that provides access to the valuable disilanol monomer, 1,4-Bis(hydroxydimethylsilyl)benzene. Understanding the underlying acid- and base-catalyzed mechanisms is crucial for controlling the reaction and optimizing the yield and purity of the product. While specific kinetic data for this compound is sparse, the principles of dichlorosilane hydrolysis provide a solid framework for its study and application. The subsequent polycondensation of the disilanol opens avenues for the creation of advanced polysiloxane materials with tailored properties for a wide range of scientific and industrial applications.
References
An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(dimethylchlorosilyl)benzene in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,4-Bis(dimethylchlorosilyl)benzene, a versatile organosilicon compound. Understanding its behavior in common solvents is critical for its application in synthesis, materials science, and pharmaceutical development.
Core Properties of this compound
This compound, with the CAS number 1078-97-3, is a bifunctional organosilane featuring a central benzene ring substituted at the para positions with dimethylchlorosilyl groups.[1] This structure imparts unique reactivity, making it a valuable intermediate in the synthesis of silicon-containing polymers and other advanced materials.[2][3]
| Property | Value | Reference |
| Molecular Formula | C10H16Cl2Si2 | [4][5] |
| Molecular Weight | 263.31 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 130-133 °C (lit.) | [1][4][6] |
| Boiling Point | 109-110 °C at 1 mm Hg (lit.) | [4][6] |
| Storage Temperature | Inert atmosphere, room temperature |
Stability and Reactivity
The stability of this compound is fundamentally dictated by the reactivity of the silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by protic species.
Hydrolysis
The most significant reaction affecting the stability of this compound in common solvents is hydrolysis. The Si-Cl bond readily reacts with water, even atmospheric moisture, to form the corresponding silanol, 1,4-bis(hydroxydimethylsilyl)benzene.[7] This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.[7]
The presence of water or other protic solvents (e.g., alcohols) will lead to the degradation of this compound. Therefore, it is crucial to use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
Solubility Profile
| Solvent Type | Examples | Compatibility & Solubility | Rationale |
| Aprotic, Non-polar | Toluene, Hexane, Benzene | Compatible / Soluble | "Like dissolves like" principle. These solvents will not react with the Si-Cl bond. |
| Aprotic, Polar | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM) | Compatible / Soluble | These are common solvents for reactions involving chlorosilanes. Anhydrous conditions are essential. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol), Acetic Acid | Incompatible / Reactive | Rapidly reacts via hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. |
| Protic, Non-polar | - | - | - |
| Aprotic with Trace Water | e.g., Technical grade THF | Caution Advised | Trace amounts of water can lead to gradual degradation of the compound. |
Experimental Protocols
General Protocol for Solubility Determination
This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.
Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., THF, Toluene, Hexane)
-
Small, dry vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Under an inert atmosphere, add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a measured volume of the anhydrous solvent (e.g., 1 mL) to the vial.
-
Seal the vial and stir the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, repeat steps 1-3 with an increased amount of the solute until saturation is reached.
-
If a saturated solution is obtained, carefully filter the solution through a syringe filter to remove any undissolved solid.
-
The concentration of the solute in the filtrate can be determined by a suitable analytical method, such as evaporating the solvent and weighing the residue, or by spectroscopic techniques like NMR or GC by comparing with a standard curve.
Protocol for Stability Assessment using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl3, Toluene-d8)
-
NMR tubes with caps
-
Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a known concentration)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent with a known concentration.
-
Add a known amount of an internal standard to the solution.
-
Transfer the solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (Time = 0). Note the chemical shifts and integration values of the characteristic peaks of this compound and the internal standard.
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).
-
Monitor the spectra for the appearance of new peaks, which would indicate degradation products (e.g., the corresponding silanol).
-
The stability can be quantified by comparing the integration of the starting material's peaks to the integration of the internal standard's peak over time. A decrease in the relative integration of the starting material indicates degradation.
Summary and Recommendations
This compound is a reactive compound that is highly susceptible to hydrolysis. For applications requiring its use in solution, the following recommendations are crucial:
-
Solvent Selection: Strictly use anhydrous, aprotic solvents such as toluene, hexane, THF, or dichloromethane.
-
Handling: Always handle the compound under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture.
-
Storage: Store in a tightly sealed container under an inert atmosphere.
-
Stability Monitoring: For prolonged experiments or when using solvents that may contain trace impurities, it is advisable to monitor the stability of the compound, for instance by NMR spectroscopy.
By adhering to these guidelines, researchers, scientists, and drug development professionals can effectively utilize this compound in their work while ensuring the integrity and reactivity of this valuable synthetic building block.
References
Unraveling the Thermal Decomposition of 1,4-Bis(dimethylchlorosilyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(dimethylchlorosilyl)benzene is a crucial building block in the synthesis of advanced organosilicon polymers and materials. Its thermal stability and decomposition behavior are of paramount importance for defining its processing parameters and understanding the lifecycle of materials derived from it. This technical guide provides an in-depth analysis of the predicted thermal decomposition pathways of this compound. In the absence of direct experimental data for this specific compound in the public domain, this guide synthesizes information from the thermal degradation of analogous organochlorosilanes and silyl-substituted aromatic compounds. The proposed decomposition mechanisms, potential products, and the standard experimental methodology for their analysis, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), are detailed.
Introduction
Organosilicon compounds, particularly those containing aromatic moieties, are known for their enhanced thermal stability, making them suitable for high-performance applications. This compound serves as a key monomer in the production of polysilphenylenesiloxanes and other silicon-containing polymers. The thermal decomposition of this precursor is a critical aspect that influences the manufacturing processes of these polymers and the ultimate properties of the resulting materials. Understanding the fragmentation patterns and reaction mechanisms under thermal stress is essential for controlling material properties and ensuring product stability. This guide provides a predictive overview of the thermal decomposition of this compound based on established principles of organosilicon chemistry.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through a series of complex reactions involving bond cleavage and rearrangement. Based on studies of similar organochlorosilanes and silyl-aromatic compounds, the primary decomposition pathways are likely to involve the homolytic cleavage of the silicon-carbon and silicon-chlorine bonds.
At elevated temperatures, the Si-C bond between the silicon atom and the benzene ring, and the Si-CH₃ bond are susceptible to cleavage, leading to the formation of highly reactive radical species. The Si-Cl bond is also a potential site for homolytic scission.
Key Predicted Decomposition Steps:
-
Initiation: The decomposition is likely initiated by the homolytic cleavage of the weakest bond in the molecule. The Si-C(aryl) and Si-C(methyl) bonds are primary candidates for initial scission, generating a variety of radical intermediates.
-
Propagation: The initial radicals can undergo a cascade of reactions, including hydrogen abstraction, radical-radical recombination, and fragmentation.
-
Secondary Reactions: The primary decomposition products can further react to form more stable, lower molecular weight compounds, as well as higher molecular weight oligomeric and polymeric residues.
The following diagram illustrates a plausible set of initial fragmentation pathways for this compound upon thermal decomposition.
Predicted Thermal Decomposition Products
While specific quantitative data for the thermal decomposition of this compound is not available, a qualitative prediction of the products can be made based on the fragmentation of analogous compounds. The analysis of these products would typically be performed using Py-GC/MS.
Table 1: Predicted Thermal Decomposition Products of this compound
| Product Category | Predicted Compounds | Origin |
| Volatile Silicon Compounds | Dimethylchlorosilane, Methyldichlorosilane, Trimethylchlorosilane, Dichlorodimethylsilane | Recombination and rearrangement of initial radical fragments. |
| Aromatic Fragments | Benzene, Toluene, Xylene, Chlorobenzene | Fragmentation of the benzene ring and subsequent reactions. |
| Silyl-Aromatic Fragments | Dimethylchlorosilylbenzene, Phenyl(dimethyl)silane | Incomplete fragmentation of the parent molecule. |
| Higher Molecular Weight Species | Polysilphenylenes, Chlorinated biphenyls, Oligomeric siloxanes (in the presence of oxygen) | Recombination of larger radical fragments. |
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is the standard and most powerful analytical technique for identifying the thermal decomposition products of non-volatile compounds like this compound. The following provides a detailed, generalized experimental protocol that would be employed for such an analysis.
4.1. Instrumentation
-
Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid heating to a precise temperature (e.g., 500-1000 °C).
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile and semi-volatile organic and organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer for the identification of the separated compounds based on their mass spectra.
4.2. Experimental Procedure
-
Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.
-
Pyrolysis: The sample cup is introduced into the pyrolyzer, which is then rapidly heated to the desired decomposition temperature in an inert atmosphere (e.g., helium). The pyrolysis is typically held at the set temperature for a short period (e.g., 10-30 seconds) to ensure complete decomposition.
-
Chromatographic Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injector port by the carrier gas. The GC oven temperature is programmed to ramp up, separating the mixture of pyrolysis products based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded for each component.
-
Data Analysis: The individual compounds are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns. The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.
The following diagram illustrates the typical workflow for a Py-GC/MS experiment.
Conclusion
The Enigmatic Kinetics of 1,4-Bis(dimethylchlorosilyl)benzene: A Guide to its Anticipated Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts in Reactivity
The fundamental reaction pathway for 1,4-Bis(dimethylchlorosilyl)benzene with a nucleophile (Nu) involves the substitution of the chlorine atom on the silicon center. This reaction generally proceeds via a nucleophilic substitution mechanism at the silicon atom (S N@Si). The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by electron-rich species.
The reaction can be conceptually broken down into two successive steps, with the second step being influenced by the electronic effects of the first substitution.
General Reaction Scheme:
The reaction proceeds through a nucleophilic substitution at the silicon center, where the chlorine atom is replaced.[1]
Expected Reaction Kinetics with Common Nucleophiles
The rate of reaction of this compound is anticipated to be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Table 1: Anticipated Qualitative Reactivity of this compound with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Expected Relative Rate | Key Considerations |
| Hard Nucleophiles | |||
| Hydroxides | NaOH, KOH | Very Fast | Leads to the formation of silanols and subsequently siloxanes through condensation. Highly exothermic. |
| Alkoxides | NaOCH₃, NaOC₂H₅ | Very Fast | Forms alkoxysilanes. Sensitive to steric hindrance on the alkoxide. |
| Soft Nucleophiles | |||
| Amines | RNH₂, R₂NH | Fast to Moderate | Rate is dependent on the basicity and steric bulk of the amine. Primary amines can undergo double substitution on the same silicon atom under certain conditions. |
| Thiols | RSH | Moderate | Generally slower than amines due to lower basicity. Often requires a base catalyst to deprotonate the thiol. |
| Neutral Nucleophiles | |||
| Water | H₂O | Moderate to Slow | Hydrolysis to form silanols. Can be acid or base catalyzed. The rate is significantly influenced by the presence of a proton or hydroxide source. |
| Alcohols | ROH | Slow | Alcoholysis to form alkoxysilanes. Typically requires elevated temperatures or a catalyst (e.g., a tertiary amine) to proceed at a practical rate. |
Experimental Protocols for Kinetic Analysis
While specific protocols for this compound are not detailed in the available literature, the following methodologies are standard for monitoring the kinetics of reactions involving chlorosilanes.
General Experimental Setup for Kinetic Monitoring
A typical kinetic experiment would involve dissolving this compound in an anhydrous solvent in a thermostatted reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by the addition of the nucleophile. The progress of the reaction can be monitored by various techniques.
Analytical Techniques for Reaction Monitoring
-
Titration: The reaction often produces hydrochloric acid (HCl) as a byproduct when the nucleophile is neutral (e.g., water, alcohol). The rate of HCl evolution can be monitored by periodic titration with a standardized base.
-
Spectroscopy:
-
NMR Spectroscopy (¹H, ²⁹Si): Changes in the chemical shifts of the methyl protons on the silicon atom or the appearance of new silicon species can be monitored over time. This is a powerful technique for elucidating reaction mechanisms and identifying intermediates.
-
FTIR Spectroscopy: The disappearance of the Si-Cl bond absorbance and the appearance of new bands corresponding to the Si-Nucleophile bond can be tracked.
-
-
Chromatography (GC, HPLC): Aliquots of the reaction mixture can be quenched at specific time intervals and analyzed to determine the concentration of reactants, intermediates, and products.
Logical Workflow for a Kinetic Study
The following diagram illustrates a logical workflow for conducting a kinetic study on the reaction of this compound with a nucleophile.
Caption: Workflow for a kinetic study.
Signaling Pathway Analogy: The Electrophile-Nucleophile Interaction
The interaction between this compound (the electrophile) and a nucleophile can be conceptualized as a signaling pathway, where the approach of the nucleophile initiates a cascade of events leading to bond formation and cleavage.
References
The Expanding Chemical Toolbox of 1,4-Bis(dimethylchlorosilyl)benzene: A Guide to Novel Reactions and Advanced Material Synthesis
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the diverse and novel reactivity of 1,4-Bis(dimethylchlorosilyl)benzene, a versatile organosilicon compound. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the synthesis of advanced materials and complex molecular architectures. The guide provides a thorough examination of key reaction classes, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
This compound, a molecule featuring a central benzene ring flanked by two dimethylchlorosilyl groups, is a critical building block in the creation of specialized polymers and functional materials.[1][2] Its reactive chlorine atoms provide a gateway for a multitude of chemical transformations, enabling the precise engineering of materials with enhanced thermal stability, mechanical strength, and unique electronic or optical properties.[1] This guide explores several key areas of its application, including its role as a monomer and cross-linking agent in polymer science.[1]
Key Reaction Classes and Applications
This technical guide delves into the following reaction types, offering detailed insights into their execution and outcomes:
-
Polycondensation Reactions: this compound readily undergoes polycondensation with a variety of difunctional reagents, such as diols and diamines, to form high-performance polymers. These reactions are fundamental to the synthesis of polysiloxanes and other silicon-containing polymers. The resulting materials often exhibit exceptional thermal stability and desirable mechanical properties.
-
Reactions with Organometallic Reagents: The interaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, opens avenues for the formation of new silicon-carbon bonds. This allows for the introduction of a wide range of organic functionalities, leading to the synthesis of tailored molecules and materials with specific properties.
-
Synthesis of Advanced Materials: The guide highlights the use of this compound in the creation of novel materials, including silicon-containing poly(arylene ether)s and networked polysiloxanes. These materials are of significant interest for applications in high-temperature coatings, advanced composites, and specialized membranes.[1]
Data-Driven Insights and Practical Guidance
To facilitate research and development, this guide emphasizes clear and accessible data presentation. All quantitative data from cited experiments, such as reaction yields and product characterization, are summarized in structured tables for straightforward comparison and analysis.
Furthermore, detailed experimental protocols for key reactions are provided. These step-by-step methodologies offer practical guidance for reproducing and adapting the described syntheses in a laboratory setting.
Visualizing Complexity
To enhance understanding, the guide incorporates diagrams generated using the Graphviz DOT language. These visualizations illustrate signaling pathways, experimental workflows, and the logical relationships between reactants, intermediates, and products, offering a clear visual map of the chemical transformations.
Experimental Workflow: Polycondensation of 1,4-Bis(dimethylsilyl)benzene
Caption: Polycondensation of this compound with an aromatic diol.
Signaling Pathway: Reaction with Organometallic Reagents
Caption: Reaction of this compound with an organometallic reagent.
Experimental Protocols
1. Polycondensation of 1,4-Bis(dimethylsilyl)benzene with Dialkoxysilane [3][4]
This procedure details the synthesis of poly(silphenylene-siloxane) through dehydrocarbon polycondensation.
-
Materials: 1,4-bis(dimethylsilyl)benzene (BDSB), dialkoxysilane (e.g., dimethyldimethoxysilane), tris(pentafluorophenyl)borane (B(C6F5)3), toluene (anhydrous), methanol.
-
Procedure:
-
A dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, thermometer, and rubber septum seal is evacuated and filled with nitrogen.[3][4]
-
The flask is charged with toluene, BDSB (7 mmol), and B(C6F5)3.[3][4]
-
Dialkoxysilane (7 mmol) is added dropwise via a glass syringe over a period of 2 hours.[3][4]
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours to complete the polymerization.[3][4]
-
The reaction mixture is then poured into 100 mL of methanol to precipitate the polymer.[3][4]
-
The solvent is decanted, and the residual polymer is dissolved in methylene chloride.[4]
-
The polymer solution is filtered through anhydrous CaSO4, and the solvent is removed under vacuum to yield the final product.[3][4]
-
2. Synthesis of 1,4-Bis(dimethylhydroxysilyl)benzene [5]
This protocol describes the hydrolysis of the chloro-derivative to the corresponding silanol.
-
Materials: this compound, water.
-
Procedure:
-
This compound is reacted with water.
-
The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atom is replaced by a hydroxyl group.[5]
-
The resulting product, 1,4-bis(hydroxydimethylsilyl)benzene, is then isolated.
-
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Dehydrocarbon Polycondensation | 1,4-Bis(dimethylsilyl)benzene, Dimethyldimethoxysilane | B(C6F5)3, Toluene | Poly(silphenylene-siloxane) | Not specified | [3][4] |
| Hydrolysis | This compound, Water | - | 1,4-Bis(dimethylhydroxysilyl)benzene | Not specified | [5] |
This technical guide aims to be a valuable asset for the scientific community, fostering further innovation and discovery in the field of organosilicon chemistry and materials science. By providing a centralized and detailed resource, it is anticipated that new applications for this compound will be uncovered, leading to the development of next-generation materials with tailored functionalities.
References
- 1. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. SYNTHESIS OF POLY(SILPHENYLENE-SILOXANE) THROUGH DEHYDROCARBON POLYCONDENSATION OF 1,4-BIS(DIMETHYLSILYL)BENZENE AND DIALKOXYSILANE [ccspublishing.org.cn]
- 4. cjps.org [cjps.org]
- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Silphenylene-Siloxane Polymers using 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of silphenylene-siloxane polymers, a class of materials with promising thermal stability and unique properties, starting from the precursor 1,4-Bis(dimethylchlorosilyl)benzene. The inherent properties of these polymers, such as their thermal resistance and hydrophobicity, make them interesting candidates for various applications, including as matrices in drug delivery systems.
Introduction
Silphenylene-siloxane polymers are hybrid materials that incorporate rigid phenylene groups into a flexible siloxane backbone. This unique combination of structural motifs imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and high refractive indices compared to conventional polydimethylsiloxanes (PDMS). The synthesis of these polymers can be readily achieved through the hydrolysis of this compound to form the key intermediate, 1,4-Bis(hydroxydimethylsilyl)benzene, which is then subjected to polycondensation. The properties of the final polymer can be tailored by controlling the reaction conditions and by introducing different functional groups. While silicones, in general, are widely used in drug delivery applications due to their biocompatibility and tunable release properties, the specific use of silphenylene-siloxane polymers in this field is an emerging area of research. Their unique thermal and mechanical properties could offer advantages in specialized drug delivery systems.
Synthetic Pathway Overview
The primary synthetic route involves a two-step process starting from this compound. The first step is the hydrolysis of the chlorosilane groups to form silanol groups. The resulting 1,4-Bis(hydroxydimethylsilyl)benzene is a stable, crystalline monomer that can be isolated and purified. The second step is the polycondensation of this di-silanol monomer to form the high molecular weight silphenylene-siloxane polymer.
Caption: General two-step synthesis of silphenylene-siloxane polymers.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 1,4-Bis(hydroxydimethylsilyl)benzene
This protocol describes the conversion of the dichlorosilane precursor to the key disilanol monomer. One common method involves the hydrolysis of the chloro-derivative with water[1].
Materials:
-
This compound
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Sodium bicarbonate (or other mild base)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stirring bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an excess of water to the stirred solution. The reaction is exothermic and will produce HCl gas, so proper ventilation is crucial.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The resulting white solid is 1,4-Bis(hydroxydimethylsilyl)benzene. The product can be further purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.
Protocol 2: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene
This protocol details the polymerization of the disilanol monomer to form the silphenylene-siloxane polymer. Polycondensation of bis(dimethylhydroxysilyl) substituted aromatic compounds is a common route to poly(tetramethylsilarylenesiloxane) derivatives.[2]
Materials:
-
1,4-Bis(hydroxydimethylsilyl)benzene
-
Toluene (or other suitable high-boiling solvent)
-
Catalyst (e.g., 1,1,3,3-tetramethylguanidinium 2-ethylhexanoate, or other condensation catalysts)
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Condenser
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a condenser (and optionally a Dean-Stark trap), add 1,4-Bis(hydroxydimethylsilyl)benzene and toluene.
-
Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Heat the mixture to reflux with vigorous stirring to dissolve the monomer.
-
Add a catalytic amount of the condensation catalyst to the refluxing solution.
-
Continue refluxing for several hours (e.g., 12-24 hours) to drive the polycondensation reaction. Water produced during the reaction can be removed azeotropically if using a Dean-Stark trap.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Caption: Workflow for the synthesis of silphenylene-siloxane polymers.
Characterization Data
The resulting silphenylene-siloxane polymers can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.
| Property | Technique | Typical Values for Poly(tetramethyl-p-silphenylenesiloxane) | Reference |
| Structure | |||
| ¹H NMR | Signals for Si-CH₃ and aromatic protons | [3][4] | |
| ²⁹Si NMR | Signals corresponding to the silphenylene units | [4] | |
| FT-IR | Characteristic peaks for Si-O-Si and aromatic C-H bonds | [3] | |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | DSC | -18 °C to 85 °C (depending on substituents) | [5] |
| Melting Temperature (Tm) | DSC | 98 °C to 178 °C | [3] |
| 5% Weight Loss Temp. (Td5) | TGA | > 500 °C | [4][5] |
Applications in Drug Development
While specific applications of silphenylene-siloxane polymers in drug delivery are still under investigation, their properties suggest potential advantages in several areas. Polysiloxanes are known for their use in controlled drug release systems.
-
Hydrophobicity and Drug Solubility: The hydrophobic nature of the siloxane backbone, combined with the potential for modification of the phenylene ring, could allow for the solubilization and controlled release of a variety of hydrophobic drug molecules. The presence of the aromatic ring may enhance interactions with aromatic drug molecules.
-
Thermal Stability for Specialized Processing: The high thermal stability of these polymers could be beneficial for drug formulation processes that require elevated temperatures, such as hot-melt extrusion.
-
Mechanical Properties for Device Fabrication: The rigid silphenylene units can improve the mechanical strength of the polymer matrix, which could be advantageous for the fabrication of implantable drug delivery devices or transdermal patches with specific mechanical requirements.
-
Biocompatibility: Silicones generally exhibit good biocompatibility. However, the biocompatibility of specific silphenylene-siloxane polymers would need to be thoroughly evaluated for any biomedical application.
Caption: Potential applications of silphenylene-siloxane polymers in drug delivery.
Further research is needed to fully explore the potential of silphenylene-siloxane polymers in drug development. Their unique combination of properties makes them a promising platform for the design of novel drug delivery systems.
References
Application Notes and Protocols for the Polycondensation of 1,4-Bis(dimethylchlorosilyl)benzene with Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the polycondensation of 1,4-bis(dimethylchlorosilyl)benzene with diols to synthesize polysilylethers. This class of polymers is of interest for its potential applications in advanced materials and drug delivery systems due to the introduction of a rigid phenylene group into a flexible siloxane-type backbone.
The reaction proceeds via a nucleophilic substitution at the silicon center, where the chlorine atoms of this compound are displaced by the hydroxyl groups of a diol. This process forms Si-O bonds and releases hydrogen chloride (HCl) as a byproduct. The HCl is typically neutralized by the addition of a tertiary amine base, which acts as an acid scavenger and drives the reaction to completion.
Data Presentation
| Diol | Catalyst | Temperature (°C) | Time (h) | Polymer Type | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Ethylene Glycol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 5,600 | 1.46 |
| 1,3-Propanediol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 6,100 | 1.51 |
| Catechol | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 4,200 | 1.48 |
| Hydroquinone | Pd₂(dba)₃·CHCl₃ | 50 | 20 | Poly(silyl ether) | 4,900 | 1.55 |
Data adapted from a study on the palladium-catalyzed polycondensation of 1,4-bis(dimethylsilyl)benzene with diols.[1]
Experimental Workflow
Caption: Experimental workflow for the polycondensation of this compound with diols.
Detailed Experimental Protocol
This protocol describes a general procedure for the polycondensation of this compound with a diol in a 1:1 molar ratio.
Materials:
-
This compound (CAS: 1078-97-3)
-
Diol (e.g., Bisphenol A, 1,4-butanediol, ethylene glycol)
-
Anhydrous Toluene
-
Anhydrous Pyridine (or another suitable tertiary amine, e.g., triethylamine)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask)
-
Magnetic stirrer and stir bar
-
Cannula or dropping funnel
Procedure:
-
Reaction Setup:
-
A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a rubber septum, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve the diol (e.g., 10.0 mmol) and anhydrous pyridine (22.0 mmol, 2.2 equivalents) in 100 mL of anhydrous toluene. Stir the mixture until all solids have dissolved.
-
In a separate dry flask, prepare a solution of this compound (10.0 mmol) in 50 mL of anhydrous toluene.
-
-
Polycondensation Reaction:
-
Cool the diol solution in an ice-water bath to 0-5 °C.
-
Slowly add the this compound solution to the stirred diol solution dropwise over a period of 1-2 hours using a dropping funnel or a cannula. The formation of a white precipitate (pyridine hydrochloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure the completion of the polymerization.
-
-
Polymer Isolation and Purification:
-
After the reaction period, filter the mixture through a fritted glass funnel to remove the precipitated pyridine hydrochloride. Wash the precipitate with a small amount of anhydrous toluene to recover any entrapped polymer.
-
Combine the filtrate and the washings, and concentrate the solution to approximately one-third of its original volume using a rotary evaporator.
-
Pour the concentrated polymer solution slowly into a beaker containing a large excess of vigorously stirred methanol (e.g., 500 mL). The polymer will precipitate as a solid or a viscous oil.
-
Continue stirring for 30 minutes, then allow the precipitate to settle.
-
Decant the methanol and collect the polymer. Wash the polymer two more times by re-dissolving it in a minimal amount of toluene and precipitating it in methanol.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization:
-
The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR).
-
Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be analyzed by Differential Scanning Calorimetry (DSC).
-
References
Application Notes and Protocols: 1,4-Bis(dimethylchlorosilyl)benzene as a Crosslinking Agent for Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(dimethylchlorosilyl)benzene is a highly effective crosslinking agent for the synthesis of specialized silicone elastomers. Its rigid aromatic core, when incorporated into the flexible siloxane backbone, imparts enhanced thermal stability and mechanical properties to the resulting material. The two reactive dimethylchlorosilyl groups allow for the formation of a durable, crosslinked network. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of high-performance silicone elastomers. The incorporation of the silphenylene unit from this compound can significantly increase the glass transition temperature, elasticity, and resistance to environmental degradation of the final polymer.[1]
The crosslinking reaction typically involves the condensation of this compound with hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The reaction proceeds via the elimination of hydrogen chloride (HCl), which necessitates the use of an HCl scavenger, such as pyridine or triethylamine, to drive the reaction to completion and prevent side reactions.
Key Applications
The resulting silphenylene-siloxane elastomers are suitable for a variety of high-performance applications, including:
-
High-Temperature Coatings: The enhanced thermal stability makes these elastomers ideal for protective coatings in demanding environments.[1]
-
Advanced Composites: They can be used as a matrix material in advanced composites, providing both flexibility and heat resistance.[1]
-
Specialized Membranes: The unique chemical structure can be leveraged for the creation of selective membranes.[1]
-
Sealants and Adhesives: For applications requiring robust sealing or bonding at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of a Silphenylene-Siloxane Elastomer
This protocol details the crosslinking of α,ω-dihydroxypolydimethylsiloxane with this compound.
Materials:
-
α,ω-dihydroxypolydimethylsiloxane (PDMS-OH, viscosity and molecular weight to be chosen based on desired final properties)
-
This compound
-
Anhydrous Toluene (or other suitable inert solvent)
-
Pyridine (or other suitable HCl scavenger)
-
Methanol (for washing)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of the Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.
-
Dissolution of PDMS-OH: In the reaction flask, dissolve a known amount of α,ω-dihydroxypolydimethylsiloxane in anhydrous toluene. The concentration should be adjusted to maintain a manageable viscosity.
-
Addition of HCl Scavenger: Add a stoichiometric excess of pyridine to the PDMS-OH solution.
-
Preparation of Crosslinker Solution: In the dropping funnel, prepare a solution of this compound in anhydrous toluene. The molar ratio of PDMS-OH to the crosslinker will determine the crosslink density and thus the final properties of the elastomer. A 1:1 molar ratio of hydroxyl groups to chlorosilyl groups is a common starting point.
-
Crosslinking Reaction: Slowly add the this compound solution from the dropping funnel to the stirred PDMS-OH solution at room temperature.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the desired viscosity is achieved, indicating the formation of the crosslinked network. The reaction progress can be monitored by the formation of pyridinium hydrochloride precipitate.
-
Casting and Curing: Pour the viscous solution into a mold of the desired shape. Allow the solvent to evaporate slowly in a fume hood, followed by further curing in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual solvent and complete the crosslinking process.
-
Washing and Drying: Once cured, the elastomer can be removed from the mold and washed with methanol to remove any remaining impurities, such as pyridinium hydrochloride. Finally, dry the elastomer in a vacuum oven until a constant weight is achieved.
Data Presentation
The properties of the resulting silicone elastomer are highly dependent on the molecular weight of the initial PDMS-OH and the crosslink density. The following table summarizes typical properties that can be expected for a silphenylene-siloxane elastomer.
| Property | Typical Value | Test Method |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 5 - 10 | ASTM D412 |
| Elongation at Break (%) | 100 - 300 | ASTM D412 |
| Shore A Hardness | 30 - 60 | ASTM D2240 |
| Thermal Properties | ||
| T10% Decomposition Temp. (°C) | > 500 | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg, °C) | -120 to -100 | Differential Scanning Calorimetry (DSC) |
| Optical Properties | ||
| Refractive Index | ~1.54 | Refractometry |
Visualizations
Crosslinking Mechanism
The following diagram illustrates the condensation reaction between hydroxyl-terminated PDMS and this compound.
Caption: Crosslinking reaction of PDMS with this compound.
Experimental Workflow
The logical flow of the synthesis protocol is depicted in the diagram below.
Caption: Workflow for the synthesis of silphenylene-siloxane elastomers.
References
Application Notes and Protocols for the Synthesis of High-Temperature Resistant Polymers
Introduction
High-temperature resistant polymers are a class of materials engineered to maintain their structural integrity and mechanical properties at elevated temperatures. These polymers are essential in demanding applications across the aerospace, automotive, electronics, and medical industries. Their exceptional thermal stability, chemical resistance, and mechanical strength are derived from their unique molecular structures, which often incorporate aromatic rings and strong intermolecular forces. This document provides detailed protocols and data for the synthesis and characterization of several key classes of high-temperature resistant polymers, including Polyimides (PI), Polyether Ether Ketone (PEEK), and Polybenzimidazoles (PBI).
The strategic design of these polymers involves methods such as the inclusion of aromatic rings, enhancement of crystallinity, and the formation of cross-linked networks.[1] Additives like heat stabilizers and flame retardants can also be incorporated to further improve their performance at high temperatures.[1][2]
Key Thermal Properties of High-Performance Polymers
The thermal stability of a polymer is quantified by several key parameters:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]
-
Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions from a solid to a liquid state.
-
Heat Deflection Temperature (HDT): The temperature at which a polymer sample deforms under a specified load.[3]
-
Continuous Service Temperature: The maximum temperature a material can withstand during continuous use without significant degradation of its properties.[3]
A summary of the thermal properties of various high-temperature resistant polymers is presented below.
| Polymer Class | Specific Polymer Example | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (°C) |
| Polyimide (PI) | Kapton® (generic) | 360 - 400 | - | > 500 |
| Polyether Ether Ketone (PEEK) | Unfilled PEEK | 143 | 343 | ~ 575 |
| Polybenzimidazole (PBI) | Celazole® PBI | 425 - 485 | Does not melt | > 700 |
| Aromatic Polyamide (Aramid) | Poly(p-phenylene terephthalamide) (PPTA) | > 370 | - | ~ 500 |
| Polyetherimide (PEI) | Ultem® | 217 | - | ~ 540 |
Section 1: Polyimides (PI)
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[4] The synthesis of polyimides is typically achieved through a two-step polycondensation reaction involving a dianhydride and a diamine to form a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.[4][5][6]
Experimental Protocol: Synthesis of a Polyimide Film
This protocol describes the synthesis of a polyimide film from Pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA).
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen (N₂) gas, high purity
-
Ethanol, reagent grade
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Part A: Synthesis of Poly(amic acid) (PAA) Solution
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of ODA.
-
Add anhydrous DMAc to the flask to achieve a solids content of 15-20 wt%.
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions to manage the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[4]
Part B: Preparation of Polyimide Film via Thermal Imidization
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating cycle is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour[5]
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Wash the film with ethanol and dry it in a vacuum oven at 100°C for several hours.[4]
Characterization of Polyimide Film
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[4]
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature (Td) and assess the thermal stability of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[4][7]
Workflow for Polyimide Synthesis
Section 2: Polyether Ether Ketone (PEEK)
PEEK is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties that are retained at high temperatures.[8] It is widely used in demanding environments such as aerospace, medical implants, and chemical processing equipment. The synthesis of PEEK is typically achieved through a step-growth polymerization via nucleophilic aromatic substitution.[8][9]
Experimental Protocol: Synthesis of PEEK
This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and hydroquinone.[9][10]
Materials:
-
4,4'-difluorobenzophenone
-
Hydroquinone
-
Anhydrous potassium carbonate
-
Diphenyl sulfone (solvent)
-
Nitrogen (N₂) gas, high purity
-
Acetone
-
Deionized water
-
Isopropanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
-
Vacuum oven
Procedure:
-
Reactor Setup: A thoroughly dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.[8]
-
Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.[8]
-
Polymerization: The reaction mixture is heated according to the following temperature profile under a continuous nitrogen purge:
-
Heat to 160°C and hold for 2 hours.
-
Increase the temperature to 250°C and hold for 2 hours.
-
Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.[8]
-
-
Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.[8]
-
Purification: The powdered PEEK is washed sequentially with acetone, deionized water, and isopropanol to remove the solvent and any remaining salts.
-
Drying: The purified PEEK powder is dried in a vacuum oven at 120-150°C for 12-24 hours.
Reaction Mechanism for PEEK Synthesis
The synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[8] The key steps are:
-
Deprotonation of Hydroquinone: In the presence of a weak base like potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt.[8]
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer.[8]
-
Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain.[8]
Section 3: Polybenzimidazoles (PBI)
Polybenzimidazole (PBI) is a high-performance polymer known for its exceptional thermal and chemical stability. It does not have a melting point and maintains its integrity at very high temperatures.[11] PBI is often used in applications such as protective apparel for firefighters and astronauts, as well as in high-temperature fuel cell membranes.[11]
Experimental Protocol: Synthesis of PBI
This protocol outlines the synthesis of PBI from 3,3',4,4'-tetraaminobiphenyl and diphenyl isophthalate.[11]
Materials:
-
3,3',4,4'-tetraaminobiphenyl
-
Diphenyl isophthalate
-
Nitrogen (N₂) gas, high purity
Equipment:
-
Reaction vessel with a high-torque mechanical stirrer
-
Heating mantle with a high-temperature controller
-
Nitrogen inlet and outlet
Procedure:
This is a two-step melt polymerization process.
-
Prepolymer Formation:
-
The starting materials, 3,3',4,4'-tetraaminobiphenyl and diphenyl isophthalate, are charged into the reaction vessel.
-
The vessel is purged with nitrogen.
-
The mixture is heated to 270°C for 1.5 hours with continuous stirring to form a PBI prepolymer.[11]
-
-
Final Polymerization:
-
The temperature is then raised to 360°C for an additional 1 hour to complete the polymerization and form the final commercial-grade PBI.[11]
-
-
Isolation: The resulting polymer is cooled and then mechanically ground into a powder.
Post-Synthesis Processing
For applications like fibers or membranes, the PBI powder is dissolved in a suitable solvent, such as dimethylacetamide (DMAc). The resulting solution is then filtered and processed, for example, by dry-spinning at high temperatures to form fibers.[11]
Workflow for PBI Synthesis
Applications in Drug Development
High-temperature resistant polymers are also finding applications in the pharmaceutical and drug development sectors. Their stability and inertness make them suitable for use in manufacturing processes that involve high temperatures or aggressive chemicals. Additionally, stimuli-responsive polymers, which can change their properties in response to triggers like temperature, are being explored for targeted drug delivery systems.[12][13] For instance, thermo-responsive polymers can be designed to release a drug payload at a specific temperature, which can be advantageous for targeting hyperthermic environments like tumors.[14]
Disclaimer: The provided protocols are representative examples and may require optimization based on specific laboratory conditions and desired polymer properties. All synthesis procedures should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
References
- 1. Heat Resistant Polymer: Types, Properties & More [proleantech.com]
- 2. jaycon.com [jaycon.com]
- 3. Heat-resistant plastics: practical applications - Mavis Italy [mavisitaly.com]
- 4. benchchem.com [benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. dakenchem.com [dakenchem.com]
- 7. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. How do you make PEEK material? [peekchina.com]
- 10. How Is Polyether Ether Ketone (PEEK) Made? - IEMAI3D [iemai3d.com]
- 11. Polybenzimidazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thermo-responsive, biodegradable polymers for targeted drug delivery [inventions.techventures.columbia.edu]
Application Note: Derivatization of Alcohols and Phenols with 1,4-Bis(dimethylchlorosilyl)benzene for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds such as alcohols and phenols can be challenging due to their low volatility and potential for peak tailing, which can lead to poor chromatographic resolution and reduced sensitivity. Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior.[1][2]
Silylation is a common and effective derivatization method that involves the replacement of active hydrogens in functional groups like hydroxyls with a silyl group.[3][4] This application note details the use of 1,4-Bis(dimethylchlorosilyl)benzene as a derivatizing agent for alcohols and phenols prior to GC-MS analysis. This bifunctional reagent can react with two hydroxyl groups, making it particularly useful for the analysis of diols or for creating bridged derivatives of two separate mono-hydroxyl compounds. The resulting derivatives exhibit increased volatility and thermal stability, leading to improved peak shape and enhanced sensitivity in GC-MS analysis.
Advantages of using this compound:
-
Increased Volatility: The replacement of polar hydroxyl groups with non-polar dimethylsilyl groups significantly increases the volatility of the analytes, making them amenable to GC analysis.[4]
-
Improved Thermal Stability: The resulting silyl ethers are generally more thermally stable than the parent alcohols and phenols, preventing degradation in the hot GC injector and column.[3]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.
-
Potential for Structural Elucidation: The bifunctional nature of the reagent can provide structural information, for example, by linking two hydroxyl groups within the same molecule or between two different molecules.
Experimental Protocols
Protocol 1: Derivatization of Alcohols and Phenols using this compound
This protocol outlines the derivatization of a standard solution of a representative alcohol (e.g., 1-octanol) and a phenol (e.g., 4-tert-butylphenol).
Materials and Reagents:
-
Standard compounds (e.g., 1-octanol, 4-tert-butylphenol)
-
This compound
-
Anhydrous pyridine (as a catalyst and acid scavenger)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the alcohol and phenol standards in a suitable anhydrous organic solvent.
-
For real samples, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest. The final extract should be in an anhydrous, volatile organic solvent.
-
Evaporate the solvent from the sample or standard solution to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as chlorosilane reagents are highly sensitive to moisture.[1][2]
-
-
Derivatization Reaction:
-
To the dried residue in a GC vial, add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and also neutralizes the HCl gas that is formed during the reaction.
-
Add 50 µL of a 10 mg/mL solution of this compound in anhydrous toluene. The amount of derivatizing reagent should be in stoichiometric excess relative to the analytes.
-
Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath to facilitate the reaction. Optimization of reaction time and temperature may be necessary for specific analytes.
-
-
Sample Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
(Optional) If a precipitate (pyridinium hydrochloride) forms, centrifuge the vial and transfer the supernatant to a new GC vial for analysis.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters (Representative):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-550 |
Note: These are example parameters and should be optimized for the specific analytes and instrument.
Data Presentation
Table 1: Representative GC-MS Data for Derivatized Alcohols and Phenols
The following table summarizes hypothetical but expected performance data for the GC-MS analysis of silylated derivatives of representative alcohol and phenol compounds. Actual retention times and mass fragments will depend on the specific analyte and the GC-MS conditions used.
| Analyte (Parent) | Derivatized Product Structure | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) |
| 1-Octanol | 1,4-Bis(dimethyl(octyloxy)silyl)benzene | ~12.5 | M+, M-15, fragments from octyl chain and silyl group | ~5 |
| 4-tert-Butylphenol | 1,4-Bis((4-(tert-butyl)phenoxy)dimethylsilyl)benzene | ~15.2 | M+, M-15, fragments from tert-butylphenyl group | ~2 |
| Ethylene Glycol | Cyclic derivative with 1,4-Bis(dimethylsilyl)benzene | ~10.8 | M+, M-15, characteristic fragments of the cyclic ether | ~10 |
Disclaimer: The quantitative data presented in this table is for illustrative purposes and represents typical expected values for silylated compounds. Actual results will vary depending on the specific experimental conditions and instrumentation.
Visualizations
Caption: Derivatization Reaction of an Alcohol/Phenol.
Caption: GC-MS Analysis Workflow.
References
Application of 1,4-Bis(dimethylchlorosilyl)benzene in the Fabrication of Advanced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
1,4-Bis(dimethylchlorosilyl)benzene is a key organosilicon precursor utilized in the synthesis of advanced polysilphenylene-siloxane (PSPS) polymers. These polymers form the matrix for high-performance composite materials renowned for their exceptional thermal stability, mechanical robustness, and resistance to radiation. The incorporation of the rigid phenylene group into the flexible siloxane backbone imparts a unique combination of properties, making these composites suitable for demanding applications in aerospace, electronics, and specialized industrial sectors.
The typical fabrication pathway involves the initial hydrolysis of this compound to its more stable diol counterpart, 1,4-bis(hydroxydimethylsilyl)benzene. This intermediate is then subjected to polycondensation reactions with various co-monomers, such as dichlorosilanes, to yield the final PSPS resin. Reinforcing agents like silica or glass fibers are subsequently incorporated into the resin, followed by a curing process to produce the final advanced composite material. The properties of the resulting composite can be tailored by controlling the polymer structure, the type and loading of the reinforcing filler, and the curing conditions.
Quantitative Data Summary:
The following table summarizes the mechanical and thermal properties of advanced composite materials fabricated using polysilphenylene-siloxane resins. It is important to note that specific values can vary depending on the exact polymer formulation, filler type, filler loading, and processing conditions. The data presented here is a representative compilation from various studies on related polysiloxane-based composites to provide an indicative performance overview.
| Property | Composite System | Value | Unit |
| Mechanical Properties | |||
| Tensile Strength | Silica-Filled Polysiloxane | 5.86 | MPa |
| Compressive Strength | Polysiloxane Bonded Silica Aerogel | 1.87 | MPa |
| Flexural Strength | Glass Fiber-Reinforced Siloxane-Modified Epoxy | 251 | MPa |
| Young's Modulus | Polysiloxane Film | 455 | MPa |
| Thermal Properties | |||
| Thermal Decomposition Temperature (T5%) | Phenyl-Silicone Rubber Nanocomposite | 335 | °C |
| Char Yield at 1000°C (in N2) | Carbon Fiber-Reinforced Polysiloxane | 93 | % |
| Thermal Conductivity | Polysiloxane Bonded Silica Aerogel | 0.03773 | W·m⁻¹·K⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(hydroxydimethylsilyl)benzene from this compound
This protocol describes the hydrolysis of the chlorosilyl precursor to the diol intermediate.
Materials:
-
This compound
-
Deionized water
-
Toluene
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve this compound in toluene.
-
Cool the solution in an ice bath.
-
Slowly add deionized water to the stirred solution from the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the toluene under reduced pressure to yield 1,4-bis(hydroxydimethylsilyl)benzene as a white solid.
Protocol 2: Synthesis of Polysilphenylene-siloxane Resin
This protocol details the polycondensation of the diol intermediate to form the polymer resin. This specific example uses a dehydrocarbon polycondensation method with a related precursor, 1,4-bis(dimethylsilyl)benzene, which can be adapted for the diol.[1]
Materials:
-
1,4-bis(hydroxydimethylsilyl)benzene (or 1,4-bis(dimethylsilyl)benzene as per the cited reference)
-
Dialkoxysilane (e.g., dimethyldimethoxysilane)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) catalyst
-
Anhydrous toluene
-
Methanol
-
Methylene chloride
Procedure:
-
Set up a dry 50 mL three-neck flask with a magnetic stirrer, condenser, thermometer, and a rubber septum seal. Evacuate the flask and backfill with nitrogen.
-
Charge the flask with anhydrous toluene, 1,4-bis(hydroxydimethylsilyl)benzene (7 mmol), and the B(C6F5)3 catalyst.
-
Add the dialkoxysilane (7 mmol) dropwise via a syringe over a period of 2 hours.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours to complete the polymerization.
-
Pour the reaction mixture into 100 mL of methanol to precipitate the polymer.
-
Decant the solvent. Dissolve the polymer residue in methylene chloride.
-
Filter the polymer solution through anhydrous calcium sulfate.
-
Remove the solvent under vacuum to yield the polysilphenylene-siloxane resin as a colorless, gum-like liquid.[1]
Protocol 3: Fabrication of a Glass Fiber-Reinforced Composite
This protocol outlines the steps to create a composite material using the synthesized resin.
Materials:
-
Polysilphenylene-siloxane resin
-
Glass fiber fabric
-
Curing agent (e.g., platinum-based catalyst for addition cure, or a tin-based catalyst for condensation cure)
-
Solvent (e.g., toluene)
Procedure:
-
Dissolve the polysilphenylene-siloxane resin in a suitable solvent to achieve a desired viscosity for impregnation.
-
Add the appropriate curing agent to the resin solution and mix thoroughly.
-
Impregnate the glass fiber fabric with the resin solution using a hand lay-up or a pre-preg manufacturing process. Ensure even distribution of the resin.
-
Stack the impregnated fabric layers in a mold to the desired thickness.
-
Cure the composite in a heated press or an oven according to a specific curing cycle. A typical cycle may involve an initial ramp to a moderate temperature (e.g., 80-100°C) for a certain period, followed by a ramp to a higher temperature (e.g., 150-200°C) for final curing.[2] The exact temperatures and times will depend on the specific resin and curing system used.
-
After curing, allow the composite to cool down to room temperature before demolding.
-
Post-curing at an elevated temperature may be performed to enhance the cross-linking density and final properties of the composite.
Visualizations
Caption: Experimental workflow for fabricating advanced composite materials.
Caption: Chemical pathway from monomers to a crosslinked polymer matrix.
References
Application Notes and Protocols for the Hydrosilylation of Unsaturated Compounds with 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation is a pivotal reaction in organosilicon chemistry, enabling the formation of stable silicon-carbon bonds. This process is instrumental in the synthesis of a wide array of functionalized silanes and silicon-containing polymers. 1,4-Bis(dimethylchlorosilyl)benzene serves as a versatile precursor for the synthesis of polymers with enhanced thermal stability and mechanical properties due to its rigid aromatic core.[1]
This document provides a detailed experimental protocol for the utilization of this compound in hydrosilylation reactions. The procedure involves a two-step synthetic sequence:
-
Synthesis of 1,4-Bis(dimethylsilyl)benzene : The reactive Si-Cl bonds of this compound are first converted to Si-H bonds to generate the active hydrosilylating agent, 1,4-Bis(dimethylsilyl)benzene.
-
Hydrosilylation of an Unsaturated Compound : The resulting 1,4-Bis(dimethylsilyl)benzene is then reacted with an unsaturated compound, such as an alkene or alkyne, in the presence of a platinum catalyst to yield the desired organosilicon product.
This protocol is based on established synthetic methodologies and provides a clear, step-by-step guide for laboratory execution.
Experimental Workflow
Caption: Overall experimental workflow from the synthesis of the hydrosilylating agent to the final product.
Experimental Protocols
Part 1: Synthesis of 1,4-Bis(dimethylsilyl)benzene
This protocol describes the synthesis of 1,4-Bis(dimethylsilyl)benzene from 1,4-dibromobenzene via a Grignard reaction.
Materials:
-
Magnesium turnings
-
1,4-Dibromobenzene
-
Dimethylchlorosilane
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Standard glassware for organic synthesis (three-neck flask, reflux condenser, dropping funnel, stirrer)
-
Heating mantle
-
Water bath/ice bath
Procedure: [2]
-
In a flame-dried three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, place magnesium turnings.
-
Add a small amount of 1,4-dibromobenzene and a few milliliters of anhydrous THF to initiate the Grignard reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 1,4-dibromobenzene dissolved in anhydrous THF dropwise from the dropping funnel while stirring. Maintain a gentle reflux.
-
After the addition is complete, continue stirring under reflux for an additional 3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture using a water bath.
-
Add dimethylchlorosilane dropwise from the dropping funnel to the cooled Grignard reagent over a period of 2 hours, maintaining the temperature of the reaction mixture.
-
After the addition is complete, stir the mixture for an additional 3 hours under reflux.
-
Cool the reaction mixture and slowly add water to quench the reaction.
-
Separate the organic layer.
-
The crude product is then purified by vacuum distillation to yield 1,4-bis(dimethylsilyl)benzene.
Part 2: Hydrosilylation of N,N-bis(trimethylsilyl)allylamine
This protocol details the platinum-catalyzed hydrosilylation of N,N-bis(trimethylsilyl)allylamine with the synthesized 1,4-Bis(dimethylsilyl)benzene. Platinum-based catalysts like Karstedt's catalyst are highly effective for this transformation.[3][4]
Materials:
-
1,4-Bis(dimethylsilyl)benzene (from Part 1)
-
N,N-bis(trimethylsilyl)allylamine
-
Platinum 1,3-divinyltetramethyldisiloxane complex solution in xylene (Karstedt's catalyst)[2]
-
Methanol
-
Standard glassware for organic synthesis (flask, reflux condenser, stirrer, dropping funnel)
-
Heating mantle
Procedure: [2]
-
In a flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge N,N-bis(trimethylsilyl)allylamine and the platinum catalyst solution.
-
Heat the mixture to 60-65 °C.
-
Add 1,4-bis(dimethylsilyl)benzene dropwise from the dropping funnel over a period of 3 hours, maintaining the reaction temperature at 60-65 °C.
-
After the addition is complete, allow the reaction to "ripen" by stirring for an additional 2 hours at the same temperature.
-
Following the hydrosilylation, add methanol to the reaction mixture.
-
Heat the mixture under reflux for 6 hours to effect detrimethylsilylation.
-
The final product, 1,4-bis(3-aminopropyldimethylsilyl)benzene, is then isolated and purified by vacuum distillation.
Reaction Scheme
Caption: General scheme for the hydrosilylation of an unsaturated amine.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 1,4-bis(3-aminopropyldimethylsilyl)benzene as described in the provided protocol.
| Reactant | Moles | Amount | Catalyst | Catalyst Amount | Temperature | Time | Product | Yield |
| 1,4-Bis(dimethylsilyl)benzene | 0.5 | 97.2 g | Platinum 1,3-divinyltetramethyldisiloxane complex | 0.33 g (3% soln) | 60-65 °C | 5 h | 1,4-bis(3-aminopropyldimethylsilyl)benzene | 142.0 g |
| N,N-bis(trimethylsilyl)allylamine | 1.0 | 201.5 g | ||||||
| Methanol (for detrimethylsilylation) | 6.0 | 192.0 g | Reflux | 6 h |
Table based on data from US Patent 6,274,754 B1.[2]
Conclusion
The provided protocols offer a comprehensive guide for the synthesis of functionalized organosilicon compounds starting from this compound. The two-step process, involving the initial preparation of 1,4-Bis(dimethylsilyl)benzene followed by a platinum-catalyzed hydrosilylation, is a robust method for creating valuable building blocks for advanced materials and polymer synthesis. The use of a platinum catalyst, such as Karstedt's catalyst, ensures high efficiency and selectivity in the hydrosilylation step. Researchers can adapt these methodologies to a variety of unsaturated substrates to synthesize a diverse range of novel organosilicon compounds.
References
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of silica nanoparticles using 1,4-Bis(dimethylchlorosilyl)benzene. This process yields nanoparticles with a hydrophobic, benzene-bridged surface, suitable for a variety of applications, including as a stationary phase in chromatography, as reinforcing agents in polymer composites, and as platforms for controlled drug delivery. Detailed experimental protocols for the synthesis of silica nanoparticles and their subsequent surface functionalization are provided, along with expected characterization data and potential applications in drug development.
Overview and Principle
The surface of silica nanoparticles (SiNPs) is rich in silanol (Si-OH) groups, which can readily react with organosilanes. This compound is a bifunctional organosilane containing two reactive dimethylchlorosilyl groups. These groups can react with the surface silanol groups of silica nanoparticles, forming stable covalent Si-O-Si bonds. This process results in a hydrophobic surface functionalized with benzene rings, altering the physicochemical properties of the nanoparticles. The bifunctional nature of the modifier allows for the potential crosslinking of nanoparticles or the creation of a dense, aromatic surface layer.
Experimental Protocols
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 100 nm. The size can be tuned by adjusting the reactant concentrations.
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, combine 100 mL of ethanol and 10 mL of deionized water.
-
Add 7.0 mL of ammonium hydroxide solution to the ethanol/water mixture.
-
Stir the mixture vigorously with a magnetic stirrer for 15 minutes at room temperature.
-
Rapidly inject 6.0 mL of TEOS into the stirring solution.
-
Continue stirring at room temperature for 12 hours. A white, turbid suspension will form.
-
Collect the silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the nanoparticles in 50 mL of ethanol. Sonicate for 10 minutes to ensure complete dispersion.
-
Repeat the washing step (centrifugation and resuspension in ethanol) three times to remove unreacted reagents.
-
Finally, wash the nanoparticles twice with deionized water.
-
Dry the purified silica nanoparticles in a vacuum oven at 80°C overnight.
Surface Modification with this compound
This protocol details the post-synthesis grafting of this compound onto the surface of the prepared silica nanoparticles. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Materials:
-
Dried silica nanoparticles (from Protocol 2.1)
-
This compound (≥97%)
-
Anhydrous toluene (≥99.8%)
-
Anhydrous triethylamine (TEA, ≥99.5%)
-
Ethanol (for washing)
-
Acetone (for washing)
Procedure:
-
Activate the silica nanoparticles by heating at 150°C under vacuum for 4 hours to remove adsorbed water.
-
In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, disperse 1.0 g of dried silica nanoparticles in 50 mL of anhydrous toluene. Sonicate for 15 minutes to obtain a uniform suspension.
-
Add 0.5 mL of anhydrous triethylamine to the suspension. TEA acts as an acid scavenger to neutralize the HCl byproduct of the reaction.
-
In a separate vial, dissolve 0.5 g of this compound in 10 mL of anhydrous toluene.
-
Slowly add the this compound solution to the silica nanoparticle suspension under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Wash the nanoparticles sequentially with toluene, ethanol, and acetone (50 mL each) to remove unreacted silane and byproducts. Perform each washing step by centrifugation and resuspension.
-
Dry the final product in a vacuum oven at 60°C overnight.
Characterization of Modified Nanoparticles
The successful surface modification can be confirmed by a suite of characterization techniques. The following table summarizes the expected results for unmodified and modified silica nanoparticles.
| Characterization Technique | Unmodified Silica Nanoparticles (SiNPs) | This compound Modified SiNPs (SiNPs-Ph) |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Broad peak at ~3400 cm⁻¹ (O-H stretching of silanol groups). Peak at ~1100 cm⁻¹ (Si-O-Si stretching). | Reduction in the intensity of the ~3400 cm⁻¹ peak. Appearance of new peaks corresponding to the benzene ring (~1400-1600 cm⁻¹) and C-H bonds of the methyl groups (~2900-3000 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Weight loss of ~2-5% up to 800°C due to the condensation of surface silanol groups. | Additional weight loss of ~5-15% between 200°C and 600°C corresponding to the decomposition of the grafted organic moiety. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of ~100-110 nm with a low polydispersity index (PDI < 0.1). | Slight increase in hydrodynamic diameter (~110-120 nm) due to the grafted surface layer. PDI may increase slightly but should remain low. |
| Zeta Potential | Highly negative surface charge in neutral pH (~ -30 to -50 mV) due to deprotonated silanol groups. | Less negative surface charge (~ -15 to -25 mV) due to the replacement of polar silanol groups with nonpolar organic groups. |
| Contact Angle Measurement | Hydrophilic surface with a low water contact angle (< 20°). | Hydrophobic surface with a significantly increased water contact angle (> 90°). |
Application in Drug Delivery
The hydrophobic, aromatic surface of the this compound modified silica nanoparticles makes them suitable carriers for hydrophobic drug molecules. The benzene rings can interact with aromatic drugs via π-π stacking, enhancing drug loading capacity.
Protocol for Drug Loading (Example with Doxorubicin)
Materials:
-
SiNPs-Ph (from Protocol 2.2)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse 10 mg of SiNPs-Ph in 10 mL of deionized water.
-
Prepare a 1 mg/mL stock solution of DOX in deionized water.
-
Add 2 mL of the DOX stock solution to the SiNPs-Ph suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded nanoparticles (SiNPs-Ph-DOX) by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the nanoparticles with deionized water to remove unloaded DOX.
-
Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy (at 480 nm).
Protocol for In Vitro Drug Release
Procedure:
-
Disperse 5 mg of SiNPs-Ph-DOX in 1 mL of PBS (pH 7.4).
-
Place the suspension in a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in 20 mL of PBS (pH 7.4 or pH 5.5 to simulate tumor microenvironment) at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Quantify the amount of released DOX in the collected samples using UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis and surface modification of silica nanoparticles.
Caption: Logical relationship of the surface modification process and resulting applications.
Application Notes and Protocols for the Preparation of Hybrid Organic-Inorganic Materials Using 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of hybrid organic-inorganic materials utilizing 1,4-bis(dimethylchlorosilyl)benzene as a key precursor. The protocols outlined below cover hydrolysis, polycondensation, and sol-gel methods, offering a versatile toolkit for creating advanced materials with tailored properties. Applications for these materials range from high-performance coatings and elastomers to potential use in drug delivery systems.
Introduction
This compound is a versatile organosilicon compound that serves as a valuable building block for the synthesis of hybrid organic-inorganic materials.[1][2] Its rigid phenylene core imparts thermal stability and mechanical strength, while the reactive dimethylchlorosilyl groups provide sites for hydrolysis and subsequent condensation to form stable siloxane linkages.[1][2] This unique combination of properties makes it an excellent candidate for creating a diverse range of materials, including linear polymers, cross-linked resins, and nanostructured composites.[2]
The incorporation of the 1,4-bis(dimethylsilyl)benzene moiety into a polysiloxane backbone can significantly enhance the thermal stability, radiation resistance, and mechanical properties of the resulting material compared to conventional silicones.[2] These advanced materials are finding applications in a variety of fields, including microelectronics, aerospace, and biomedicine.[3][4] In the context of drug delivery, silicon-based nanoparticles are being explored for their biocompatibility and ability to be functionalized for targeted delivery.[5][6]
Synthetic Methodologies
Protocol 1: Hydrolysis of this compound to 1,4-Bis(hydroxydimethylsilyl)benzene
The foundational step for many synthetic routes involving this compound is its hydrolysis to the corresponding disilanol, 1,4-bis(hydroxydimethylsilyl)benzene. This reaction proceeds through a nucleophilic substitution at the silicon center, replacing the chlorine atoms with hydroxyl groups.[7] The resulting disilanol is a key intermediate for subsequent polycondensation reactions.[7]
Materials and Equipment:
-
This compound
-
Toluene
-
Water
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a three-neck round-bottom flask purged with nitrogen, dissolve this compound in toluene.
-
Cool the flask in an ice bath.
-
Slowly add water to the stirred solution via the dropping funnel. An exothermic reaction will occur with the evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is 1,4-bis(hydroxydimethylsilyl)benzene. The purity can be checked by melting point (135 °C) and spectroscopic methods (e.g., NMR, FTIR).[8]
Experimental Workflow for Hydrolysis
Protocol 2: Polycondensation of 1,4-Bis(hydroxydimethylsilyl)benzene with Dichlorodimethylsilane
This protocol describes the synthesis of a linear poly(silphenylene-siloxane) through the condensation polymerization of 1,4-bis(hydroxydimethylsilyl)benzene with a dichlorosilane, such as dichlorodimethylsilane. This method allows for the creation of polymers with alternating silphenylene and siloxane units.
Materials and Equipment:
-
1,4-Bis(hydroxydimethylsilyl)benzene (from Protocol 1)
-
Dichlorodimethylsilane
-
Anhydrous Toluene
-
Pyridine (as HCl scavenger)
-
Three-neck round-bottom flask with a magnetic stirrer, condenser, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Methanol
-
Standard glassware for precipitation and filtration
Procedure:
-
In a nitrogen-purged three-neck flask, dissolve 1,4-bis(hydroxydimethylsilyl)benzene and pyridine in anhydrous toluene.
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of dichlorodimethylsilane in anhydrous toluene to the refluxing mixture using the dropping funnel.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours to ensure complete polymerization.
-
Cool the reaction mixture to room temperature. A precipitate of pyridinium hydrochloride will form.
-
Filter the mixture to remove the pyridinium hydrochloride.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a stirred excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Experimental Workflow for Polycondensation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Physico-Chemical Properties of Nanoparticles on Their Intracellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and thermal properties of new polysiloxanes containing 1,3-bis(silyl)-2,4-dimethyl-2,4-diphenylcyclodisilazane | Semantic Scholar [semanticscholar.org]
- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 6. 1,4-BIS(HYDROXYDIMETHYLSILYL)BENZENE, tech | [gelest.com]
- 7. cjps.org [cjps.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Preventing side reactions during the polymerization of 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Bis(dimethylchlorosilyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The polymerization of this compound typically proceeds through a hydrolytic polycondensation reaction. The dimethylchlorosilyl groups react with water in a controlled manner to form silanol intermediates. These silanols then undergo condensation to form a linear siloxane polymer chain with a silphenylene unit in the backbone, which enhances thermal stability and mechanical properties.[1]
Q2: What are the most common side reactions to be aware of during this polymerization?
The most prevalent side reactions are uncontrolled hydrolysis and cyclization. Uncontrolled hydrolysis, caused by excess moisture, can lead to the formation of low molecular weight oligomers and cyclic species.[2][3][4] Cyclization, or "backbiting," is an intramolecular reaction where a chain end attacks a siloxane bond within the same chain, leading to the formation of cyclic siloxanes and a broader molecular weight distribution.[2][3]
Q3: How does moisture affect the polymerization process?
Moisture is a critical reactant but its concentration must be carefully controlled. Insufficient moisture will result in an incomplete reaction, while excess moisture can accelerate the hydrolysis rate uncontrollably, favoring the formation of cyclic byproducts and low molecular weight polymers.[5][6] The presence of water can also influence the polymerization kinetics, sometimes leading to an initial retardation period followed by an accelerated reaction.[6]
Q4: What is the role of a catalyst in this polymerization?
For the hydrolytic polycondensation of this compound, a catalyst is not always necessary as the reaction can proceed with controlled addition of water. However, in related polymerization methods like dehydrocarbon polycondensation or hydrosilylation, catalysts are crucial. For instance, platinum-based catalysts like Karstedt's catalyst are often used in hydrosilylation reactions.[4] In some dehydrocoupling reactions, tris(pentafluorophenyl)borane (B(C6F5)3) can be used to catalyze siloxane bond formation.[7]
Q5: How can I characterize the final polymer and identify side products?
The structure and composition of the resulting polymer are typically characterized using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique can provide information about the different silicon environments in the polymer chain and help identify the presence of cyclic side products or unreacted end groups. Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymer.
Troubleshooting Guides
Low Molecular Weight or Low Polymer Yield
| Potential Cause | Recommended Solution |
| Excess Moisture: High concentrations of water can lead to the formation of cyclic siloxanes and oligomers.[2][3][5] | Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle the monomer under an inert atmosphere (e.g., nitrogen or argon). Control the addition of water precisely, for example, by using a syringe pump for slow addition or by introducing it as vapor in a carrier gas. |
| Impurities in Monomer: Impurities can act as chain terminators. | Purify the this compound monomer before use, for instance, by distillation. |
| Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Increase the reaction time and/or optimize the reaction temperature. Monitor the reaction progress using techniques like FTIR to observe the disappearance of Si-Cl bonds. |
| Cyclization Reactions: "Backbiting" reactions are thermodynamically driven and can reduce the linear polymer chain length.[2][3] | Conduct the polymerization at a higher monomer concentration to favor intermolecular reactions over intramolecular cyclization. Use of certain catalysts or co-monomers might also suppress backbiting.[3] |
Gel Formation
| Potential Cause | Recommended Solution |
| Trifunctional Impurities: Presence of impurities with more than two chlorosilyl groups can lead to cross-linking. | Ensure the purity of the this compound monomer. |
| Uncontrolled Hydrolysis: Rapid, localized hydrolysis can lead to the formation of highly branched or cross-linked structures.[5] | Ensure slow and controlled addition of water with vigorous stirring to maintain a homogeneous reaction mixture. Consider a semi-batch process where the monomer is added gradually to the reaction mixture. |
Broad Molecular Weight Distribution
| Potential Cause | Recommended Solution |
| Chain Transfer Reactions: Impurities can act as chain transfer agents. | Use high-purity monomer and solvents. |
| Equilibration Reactions: The siloxane bonds in the polymer backbone can be cleaved and reformed, leading to a redistribution of chain lengths.[8] | Carefully control the reaction temperature and time. After the desired molecular weight is achieved, quench the reaction to prevent further equilibration. |
| Non-uniform Reaction Conditions: Poor mixing can create localized areas of different monomer/water concentrations, leading to variations in chain growth. | Ensure efficient and continuous stirring throughout the polymerization process. |
Experimental Protocols
Protocol: Controlled Hydrolytic Polycondensation of this compound
Objective: To synthesize a linear poly(p-phenylene-dimethylsiloxane) with controlled molecular weight while minimizing side reactions.
Materials:
-
This compound (high purity)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Deionized water
-
Anhydrous pyridine (optional, as an HCl scavenger)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, condenser, dropping funnel), all oven-dried.
Procedure:
-
System Setup: Assemble the reaction apparatus under a positive pressure of inert gas (Nitrogen or Argon). All glassware must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas.
-
Monomer Dissolution: In the round-bottom flask, dissolve a known amount of this compound in anhydrous toluene to a desired concentration (e.g., 20-30% w/v). If using, add anhydrous pyridine in a stoichiometric amount equivalent to the Si-Cl groups.
-
Controlled Water Addition: In a separate, dry dropping funnel, prepare a dilute solution of deionized water in anhydrous toluene.
-
Reaction Initiation: While vigorously stirring the monomer solution at a controlled temperature (e.g., 25-50°C), add the water solution dropwise over a period of several hours. The slow addition is critical to prevent localized high concentrations of water.
-
Polymerization: After the addition of water is complete, allow the reaction to proceed at the set temperature for a predetermined time (e.g., 4-24 hours) to achieve the target molecular weight.
-
Reaction Quenching and Work-up: Once the desired polymerization is achieved, the reaction can be quenched. If pyridine was used, the pyridinium hydrochloride salt can be removed by filtration. The polymer is then precipitated by adding the toluene solution to a non-solvent like methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and oligomers, and then dried under vacuum at a moderate temperature (e.g., 60-80°C) to a constant weight.
Visualizations
Caption: Main polymerization pathway and hydrolysis side reaction.
Caption: Cyclization ("backbiting") side reaction mechanism.
Caption: Experimental workflow for controlled polymerization.
References
- 1. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Recruiting physisorbed water in surface polymerization for bio-inspired materials of tunable hydrophobicity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA06446A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. gelest.com [gelest.com]
How to control the molecular weight and polydispersity of polymers made with 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight and polydispersity of polymers synthesized using 1,4-Bis(dimethylchlorosilyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is used with this compound?
A1: this compound is primarily used in step-growth polycondensation reactions. The reactive dimethylchlorosilyl groups (-Si(CH₃)₂Cl) at both ends of the molecule can react with a variety of difunctional comonomers containing active hydrogen atoms, such as diols (HO-R-OH), diamines (H₂N-R-NH₂), or water (H₂O). This process typically results in the formation of polymers like polysiloxanes and poly(carbosilane)s, with the elimination of a small molecule, usually hydrogen chloride (HCl).
Q2: How can I control the molecular weight of the resulting polymer?
A2: Controlling the molecular weight in a polycondensation reaction with this compound is crucial for tailoring the polymer's properties. The primary methods for control include:
-
Stoichiometric Ratio of Monomers: The most effective way to control molecular weight is by adjusting the molar ratio of the comonomers. To achieve a high molecular weight, a precise 1:1 stoichiometric balance between the chlorosilyl groups and the functional groups of the comonomer (e.g., hydroxyl or amine groups) is essential.[1][2][3] A slight excess of one monomer will lead to a lower molecular weight polymer, as the polymer chains will be terminated with the functional group of the monomer in excess.
-
Addition of a Monofunctional Reagent: Introducing a controlled amount of a monofunctional reagent, such as dimethylchlorosilane or a simple alcohol, can act as a chain-capping agent. This will limit the polymer chain length and thus control the final molecular weight.[4]
-
Extent of Reaction: In step-growth polymerization, high molecular weight is only achieved at very high conversions (typically >99%).[1][5] Therefore, controlling the reaction time, temperature, and effective removal of byproducts (like HCl) can influence the final molecular weight.
-
Monomer Purity: The purity of this compound and the comonomer is critical. Monofunctional impurities can act as chain terminators, leading to a lower than expected molecular weight.[4]
Q3: What factors influence the polydispersity index (PDI) of the polymer?
A3: For a typical step-growth polymerization, the theoretical polydispersity index (PDI) approaches a value of 2 at high conversions.[2] However, several factors can influence the PDI:
-
Side Reactions: The occurrence of side reactions, such as intramolecular cyclization, can lead to a broadening of the molecular weight distribution and a higher PDI.
-
Reaction Conditions: Non-ideal reaction conditions, such as poor mixing or localized "hot spots," can lead to variations in reaction rates and a broader PDI.
-
Method of Monomer Addition: The way monomers are introduced into the reaction can affect the PDI. For instance, an intermediate monomer feed method has been shown to potentially increase the PDI to values greater than 2.[6]
Q4: Can I synthesize polymers using only this compound?
A4: While this compound is a difunctional monomer, it cannot polymerize with itself under typical polycondensation conditions. It requires a comonomer with reactive functional groups that can react with the chlorosilyl group. A common and simple comonomer is water, which hydrolyzes the chlorosilyl groups to form silanols, which then condense to form a polysiloxane with the elimination of HCl.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | 1. Incorrect Stoichiometry: The molar ratio of this compound to the comonomer is not 1:1.[1][2] 2. Impurities in Monomers: Monofunctional impurities are present, acting as chain terminators.[4] 3. Incomplete Reaction: The reaction has not reached a high enough conversion.[1][5] 4. Inefficient Byproduct Removal: The byproduct (e.g., HCl) is not being effectively removed, which can limit the forward reaction. | 1. Verify Stoichiometry: Carefully calculate and measure the amounts of each monomer. Consider using a high-precision balance. 2. Purify Monomers: Purify the monomers before use, for example, by distillation or recrystallization. 3. Optimize Reaction Conditions: Increase the reaction time or temperature (within the limits of polymer stability). Use a catalyst if appropriate. 4. Improve Byproduct Removal: Apply a vacuum or use an inert gas purge to facilitate the removal of volatile byproducts. |
| High Polydispersity (PDI > 2.5) | 1. Side Reactions: Intramolecular cyclization or other side reactions are occurring. 2. Non-uniform Reaction Conditions: Poor mixing or temperature gradients in the reactor. | 1. Adjust Monomer Concentration: Running the polymerization at a higher concentration can favor intermolecular chain growth over intramolecular cyclization. 2. Improve Mixing and Temperature Control: Ensure efficient and continuous stirring. Use an oil bath or other temperature-controlled system to maintain a uniform temperature. |
| Gel Formation/Cross-linking | 1. Trifunctional Impurities: Presence of impurities with more than two reactive functional groups. 2. Side Reactions at High Temperatures: High reaction temperatures may induce side reactions leading to cross-linking. | 1. Ensure Monomer Purity: Use highly purified monomers. 2. Optimize Reaction Temperature: Conduct the polymerization at the lowest effective temperature to achieve the desired molecular weight without inducing cross-linking. |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Low Reactivity of Comonomer: The chosen comonomer may not be sufficiently reactive under the selected conditions. 2. Presence of Inhibitors: Impurities may be present that inhibit the reaction. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a Catalyst: Consider adding a suitable catalyst to increase the reaction rate. For reactions with diols, a base is often used to deprotonate the alcohol. 2. Purify Solvents and Monomers: Ensure all reagents and solvents are pure and dry. 3. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress. |
Experimental Protocol: Synthesis of a Polysiloxane via Polycondensation
This protocol describes a general procedure for the synthesis of a polysiloxane by reacting this compound with a generic diol (HO-R-OH).
Materials:
-
This compound
-
Difunctional comonomer (e.g., a diol)
-
Anhydrous, non-protic solvent (e.g., toluene or THF)
-
Anhydrous base (e.g., pyridine or triethylamine, to act as an HCl scavenger)
-
Nitrogen or Argon gas for inert atmosphere
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. The glassware must be thoroughly dried in an oven and cooled under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve a precisely weighed amount of the diol comonomer and the base (e.g., pyridine) in the anhydrous solvent under an inert atmosphere.
-
Monomer Addition: Slowly add a stoichiometric equivalent of this compound, dissolved in the anhydrous solvent, to the stirred solution at room temperature using a dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Polymerization: After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time (e.g., 12-24 hours) to ensure high conversion. The progress of the reaction can be monitored by techniques such as GPC or by observing the increase in viscosity.
-
Polymer Isolation: After cooling to room temperature, the precipitated salt (e.g., pyridinium hydrochloride) is removed by filtration. The polymer is then isolated by precipitating the filtrate into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomers or oligomers, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Logical relationship for controlling molecular weight.
Caption: Troubleshooting workflow for common polymerization issues.
References
Optimizing reaction conditions for high yield synthesis of silphenylene polymers
Technical Support Center: High-Yield Synthesis of Silphenylene Polymers
This guide is designed for researchers and scientists to provide solutions and optimization strategies for the synthesis of silphenylene-containing polymers, primarily through hydrosilylation and polycondensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing silphenylene polymers? A1: The most prevalent method is the platinum-catalyzed hydrosilylation reaction, which involves the addition of a Si-H bond across an unsaturated bond, like a vinyl or ethynyl group. This method is known for its high efficiency and selectivity.[1][2] Karstedt's catalyst is a common choice due to its high activity and solubility in silicone media.[3][4] An alternative "metal-free" approach utilizes borane catalysts like B(C₆F₅)₃, which is effective for the polycondensation of bis(hydrosilanes) with dialkoxysilanes.[2][5]
Q2: How critical is monomer purity for achieving high molecular weight polymers? A2: Monomer purity is extremely critical. Impurities in the silane or vinyl/ethynyl monomers can inhibit the catalyst, terminate the polymerization chain prematurely, or lead to undesirable side reactions, all of which can result in low yields and low molecular weight polymers.[6] It is crucial to purify monomers, for example, through distillation or by passing them through adsorbent materials like activated charcoal or magnesium silicate to remove inhibitors and moisture.[7]
Q3: What are common side reactions, and how can they be minimized? A3: During hydrosilylation, several side reactions can occur, including olefin isomerization, dehydrogenative silylation, and redistribution of hydrosilanes.[8][9] These can be minimized by carefully controlling the reaction temperature, using the optimal catalyst concentration, and ensuring a precise stoichiometric balance of reactants. Using chelating hydrosilylation reagents can also significantly increase efficiency and reduce side products.[9]
Q4: What is the role of an inhibitor in hydrosilylation reactions? A4: Inhibitors are used to control the reaction kinetics, preventing premature curing or polymerization at room temperature. This provides a longer "pot-life," allowing time for preparation and application.[3][10] The inhibition is typically overcome by heating the reaction mixture, which deactivates the inhibitor and allows the catalyst to proceed with the reaction.[3] Common inhibitors include compounds with electron-withdrawing groups like dimethyl maleate or acetylenic alcohols.[1][3]
Q5: Can catalysts other than platinum be used for hydrosilylation? A5: Yes, while platinum catalysts are the most common, other transition metals like rhodium and ruthenium can be used, often to achieve different regioselectivity.[8] Additionally, more cost-effective, non-precious metal catalysts based on iron and cobalt are being developed.[11] For certain applications, metal-free catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) are also effective.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Catalyst Inhibition/Deactivation: Impurities (e.g., sulfur, amines, phosphorus compounds) in monomers or solvent are poisoning the catalyst.[8] 2. Improper Stoichiometry: Incorrect molar ratio of Si-H to vinyl/ethynyl groups. 3. Sub-optimal Temperature: Reaction temperature is too low for catalyst activation or too high, causing catalyst decomposition.[8] 4. Moisture Contamination: Water reacts with Si-H bonds, consuming monomer and deactivating the catalyst.[9] | 1. Purify Monomers & Solvent: Distill monomers and use anhydrous solvents. Pass reagents through a column of activated alumina or silica.[7][12] 2. Verify Stoichiometry: Accurately measure reactants. A 1:1 molar ratio is typically optimal.[4] 3. Optimize Temperature: Run small-scale trials at different temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition. For Pt-catalyzed reactions, curing is often done at elevated temperatures (e.g., 150-180°C).[4] 4. Use Dry Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Dry all glassware thoroughly. |
| Low Molecular Weight | 1. Chain Termination: Impurities acting as chain stoppers. 2. Excess of One Monomer: An imbalance in stoichiometry limits chain growth. 3. Premature Precipitation: The polymer becomes insoluble in the reaction solvent and precipitates before high molecular weight is achieved. | 1. Rigorous Purification: Ensure high purity of all starting materials.[6] 2. Precise Ratio Control: Use high-precision measurement techniques for monomers. 3. Solvent Screening: Test different anhydrous solvents to improve polymer solubility. |
| Gel Formation / Cross-linking | 1. Reactive Impurities: Presence of multi-functional impurities in monomers. 2. Side Reactions: Uncontrolled side reactions leading to branching. 3. High Catalyst Concentration: Excess catalyst can sometimes promote side reactions.[9] | 1. Monomer Analysis: Use techniques like NMR or GC-MS to verify the purity and structure of monomers. 2. Control Reaction Conditions: Lower the temperature or use an inhibitor to moderate reactivity.[3][10] 3. Optimize Catalyst Loading: Reduce the catalyst concentration to the lowest effective level (typically in the ppm range for Pt catalysts).[3] |
| Reaction Fails to Start (Long Induction Period) | 1. Ineffective Catalyst: The catalyst may be old, oxidized, or from a poor-quality batch. 2. Presence of Inhibitors: Unintentional inhibitors in the reagents or glassware.[1][10] 3. Low Temperature: The temperature may not be high enough to overcome the activation energy or deactivate thermal inhibitors.[3] | 1. Use Fresh Catalyst: Use a fresh, properly stored catalyst. 2. Thorough Cleaning: Ensure all glassware is scrupulously clean. Rinse with a non-interfering solvent. 3. Increase Temperature: Gradually increase the reaction temperature as recommended for the specific catalyst/inhibitor system. |
Quantitative Data Summary: Reaction Conditions
The following table summarizes various reported conditions for silphenylene polymer synthesis to allow for easy comparison.
| Monomer System | Catalyst | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenyl-vinyl-oligosiloxane + Tris(dimethylhydrosilyl)benzene | Karstedt's Catalyst | 0.1 wt% | Xylene (initially) | 180 | 0.5 | High (not specified) | [4] |
| 1,4-bis(dimethylsilyl)benzene + Vinylmethyldimethoxysilane | B(C₆F₅)₃ | <0.5 mol% | Toluene | Room Temp | - | >95% | [5][13] |
| Vinyl-containing oligomers + Methylphenyl hydro-silicone oil | - | - | - | 150 | 2 | High (not specified) | [11] |
| 1,4-bis(hydroxydimethylsilyl)benzene + Bis(ureido)silane | - | - | - | Low Temp | - | - | [14] |
| PhSiH₃ + N,N'-(Diphenyl)ethylene diamine | Yb Complex | - | - | 60 | 24 | 83% | [12] |
Detailed Experimental Protocols
Protocol 1: Hydrosilylation using Karstedt's Catalyst
This protocol describes a general procedure for the synthesis of a cross-linked polysiloxane-silphenylene polymer.
1. Materials & Preparation:
-
Monomers: Vinyl-functionalized silphenylene oligomer and a hydrosilane crosslinker (e.g., tris(dimethylhydrosilyl)benzene).
-
Catalyst: Karstedt's catalyst (solution in xylene, ~2% Pt).
-
Solvent: Anhydrous toluene (if required for viscosity reduction).
-
Inert Atmosphere: Nitrogen or Argon gas line.
-
Glassware: Oven-dried Schlenk flask and magnetic stirrer.
2. Monomer Purification:
-
If necessary, distill liquid monomers under reduced pressure.
-
Alternatively, pass liquid monomers through a short column of activated neutral alumina to remove inhibitors and trace water.
3. Polymerization Procedure:
-
To a clean, dry Schlenk flask under an inert atmosphere, add the vinyl-functionalized silphenylene oligomer (e.g., 2.00 g).
-
Add the hydrosilane crosslinker in a 1:1 molar ratio of Si-H groups to vinyl groups (e.g., 0.45 g).
-
If the mixture is too viscous, add a minimal amount of anhydrous toluene to facilitate stirring.
-
Add Karstedt's catalyst (e.g., 0.1 wt% of the total monomer weight).[4]
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
If a solvent was used, remove it under reduced pressure.
-
Cast the mixture into a mold.
-
Cure the polymer in an oven at a specified temperature (e.g., 150-180°C) for a set time (e.g., 30 minutes to 2 hours).[4][11]
-
Allow the polymer to cool to room temperature before characterization.
Visualizations
Experimental Workflow
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 4. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Siloxane-Containing Polymers | Semantic Scholar [semanticscholar.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. CA1085587A - Process for the purification of silane - Google Patents [patents.google.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.pageplace.de [api.pageplace.de]
Troubleshooting incomplete reactions of 1,4-Bis(dimethylchlorosilyl)benzene
Welcome to the technical support center for 1,4-Bis(dimethylchlorosilyl)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this versatile reagent.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to troubleshoot incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the common causes?
A1: Incomplete reactions are often due to one or more of the following factors:
-
Moisture Contamination: this compound is highly sensitive to moisture, which can lead to the hydrolysis of the Si-Cl bond, forming unreactive siloxanes.
-
Poor Quality Reagents or Solvents: The presence of impurities in your starting materials or solvents can interfere with the reaction. Ensure all reagents are of appropriate purity and solvents are anhydrous.
-
Inactive Catalyst: In catalyzed reactions such as hydrosilylation, the catalyst may be inactive or poisoned by impurities.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or stoichiometry can lead to incomplete conversion.
-
Inadequate Mixing: Poor mixing can result in localized concentration gradients and incomplete reaction.
Q2: I observe the formation of a white precipitate in my reaction. What is it?
A2: A white precipitate is often the result of the hydrolysis of this compound or other chlorosilanes present, forming siloxanes and hydrochloric acid. This is a strong indicator of moisture in your reaction system.
Q3: How can I prevent the hydrolysis of this compound?
A3: To prevent hydrolysis, it is crucial to work under strictly anhydrous conditions. This includes:
-
Using oven-dried glassware.
-
Employing anhydrous solvents.
-
Handling the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all other reactants are free from moisture.
Troubleshooting Guide for Incomplete Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a common application of silyl hydrides derived from this compound. However, achieving complete conversion can be challenging.
Problem: Incomplete Hydrosilylation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh, active catalyst. Platinum-based catalysts like Karstedt's or Speier's catalyst are common, but their activity can diminish over time or upon exposure to air.[1] - Increase catalyst loading. While typically used in ppm concentrations, a slight increase might be necessary for challenging substrates. - Consider alternative catalysts. Rhodium, iridium, and even some base metal catalysts (e.g., cobalt, nickel) have shown high activity and selectivity in hydrosilylation.[2][3][4] |
| Reaction Inhibition | - Purify reactants and solvents. Impurities, particularly those containing sulfur, phosphorus, or amines, can poison platinum catalysts. - Ensure the alkene/alkyne is pure. Polymerization inhibitors in commercial alkenes can interfere with the catalyst. |
| Side Reactions | - Alkene Isomerization: This is a common side reaction that can compete with hydrosilylation.[1] Optimizing the catalyst and reaction conditions can minimize this. - Formation of Oligosiloxanes: This can occur if there is residual moisture, leading to catalyst fouling.[1] |
| Suboptimal Conditions | - Adjust the temperature. While many hydrosilylations proceed at room temperature, some may require gentle heating to initiate. - Check stoichiometry. Ensure the correct molar ratio of the silyl hydride to the unsaturated compound. |
Experimental Protocols
General Protocol for Hydrosilylation using a Platinum Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the alkene or alkyne and the anhydrous solvent.
-
Add the platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm) to the stirred solution.
-
-
Addition of Silyl Hydride:
-
Slowly add the silyl hydride derived from this compound to the reaction mixture via a syringe or dropping funnel. The reaction can be exothermic.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, the catalyst can be removed by filtration through a short pad of silica gel or activated carbon.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
-
Visualizations
Troubleshooting Logic for Incomplete Hydrosilylation
Caption: Troubleshooting workflow for incomplete hydrosilylation reactions.
Reaction Pathway: Hydrolysis as a Side Reaction
Caption: The hydrolysis of this compound.
References
- 1. qualitas1998.net [qualitas1998.net]
- 2. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purification strategies for polymers synthesized with 1,4-Bis(dimethylchlorosilyl)benzene to remove cyclic oligomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers synthesized using 1,4-bis(dimethylchlorosilyl)benzene. The focus is on effective strategies for the removal of cyclic oligomers, a common challenge in polysiloxane synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of cyclic oligomers important in polymers synthesized with this compound?
A1: Cyclic oligomers are low-molecular-weight byproducts that can negatively impact the final properties of the polymer. They can act as plasticizers, reducing the thermal stability and mechanical strength of the material. In biomedical applications, their migration from the polymer matrix is a significant concern, as they can be contaminants. For high-purity applications, such as in electronics and medical devices, the removal of these cyclic impurities is a critical step to ensure performance and safety.[1][2]
Q2: What are the most common methods for removing cyclic oligomers from polysiloxanes?
A2: Several techniques are employed to purify polysiloxanes and remove cyclic oligomers. The most common methods include:
-
Fractional Precipitation: A technique that separates polymer chains based on their molecular weight.
-
Solvent Extraction: Utilizes a solvent in which the cyclic oligomers are soluble, while the desired polymer is not.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): A chromatographic technique that separates molecules based on their size.
-
Distillation: Effective for volatile cyclic oligomers.[1][3]
-
Nitrogen Stripping: A method where an inert gas is used to remove volatile impurities.[4]
Troubleshooting Guides
Fractional Precipitation
Problem: Poor separation between the polymer and cyclic oligomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent/non-solvent system. | Select a solvent that completely dissolves the polymer and a non-solvent in which the polymer is insoluble, but the cyclic oligomers remain soluble. The choice of solvent and non-solvent is critical for effective separation. |
| Addition of non-solvent is too rapid. | Add the non-solvent dropwise and with vigorous stirring to allow for the gradual precipitation of the higher molecular weight polymer, leaving the oligomers in solution.[5] |
| Temperature fluctuations. | Maintain a constant temperature during the precipitation process, as solubility is temperature-dependent.[6] |
Experimental Protocol: Fractional Precipitation
-
Dissolve the crude polymer in a suitable solvent (e.g., toluene, THF) to create a dilute solution (1-2% w/v).
-
Slowly add a non-solvent (e.g., methanol, acetone) to the stirred solution.
-
Continue adding the non-solvent until the solution becomes turbid, indicating the precipitation of the higher molecular weight polymer.
-
Allow the precipitate to settle, then decant the supernatant, which contains the dissolved cyclic oligomers.
-
Wash the precipitated polymer with the non-solvent to remove any remaining trapped oligomers.
-
Dry the purified polymer under vacuum to remove residual solvents.
Solvent Extraction
Problem: Inefficient removal of cyclic oligomers.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect solvent choice. | The chosen solvent should have high solubility for the cyclic oligomers and low solubility for the polymer. Acetone has been shown to be effective for extracting low molecular weight cyclic siloxanes.[2] |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature to enhance the diffusion of oligomers from the polymer matrix into the solvent. Accelerated Solvent Extraction (ASE) at elevated temperatures and pressures can significantly improve efficiency.[7] |
| Poor mixing. | Ensure thorough mixing of the polymer with the extraction solvent to maximize the surface area for mass transfer. |
Quantitative Data on Solvent Extraction:
| Extraction Method | Solvent | Conditions | Oligomer Removal Efficiency | Reference |
| Liquid-Liquid Extraction | Acetone | Repeated 4-5 times | Removal of low molecular weight siloxanes confirmed by FT-IR | [2] |
| Accelerated Solvent Extraction (ASE) | Hexane/Dichloromethane | 100 °C, 70 min | Effective pre-cleaning of silicone passive samplers | [7] |
Experimental Protocol: Accelerated Solvent Extraction (ASE)
-
Cut the polymer into small pieces to increase the surface area.
-
Place the polymer into the extraction cell of the ASE system.
-
Set the extraction parameters:
-
Solvent: Hexane/Dichloromethane (1:1 v/v)
-
Temperature: 100°C
-
Static Extraction Time: 70 minutes
-
-
Perform the extraction.
-
Collect the purified polymer and dry it under vacuum to remove residual solvents.
Preparative Size-Exclusion Chromatography (Prep-SEC)
Problem: Co-elution of polymer and cyclic oligomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate column selection. | Choose a column with a pore size that provides optimal resolution between the high molecular weight polymer and the low molecular weight cyclic oligomers.[8] |
| High flow rate. | Reduce the flow rate to allow for better separation. Slower flow rates increase the interaction time with the stationary phase, leading to improved resolution.[9] |
| Sample overloading. | Inject a smaller sample volume to avoid column overloading, which can lead to peak broadening and poor separation.[9] |
Experimental Protocol: Preparative SEC
-
Dissolve the crude polymer in the mobile phase solvent (e.g., THF, toluene).
-
Filter the solution to remove any particulate matter.
-
Set up the preparative SEC system with an appropriate column.
-
Inject the polymer solution onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions as they elute from the column. The high molecular weight polymer will elute first, followed by the smaller cyclic oligomers.
-
Analyze the collected fractions by analytical GPC or other methods to confirm purity.
-
Combine the pure polymer fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Fractional Precipitation.
Caption: Workflow for Solvent Extraction.
Caption: Workflow for Preparative SEC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. repository.gatech.edu [repository.gatech.edu]
- 3. schatzlab.gatech.edu [schatzlab.gatech.edu]
- 4. WO2016145274A1 - Method of removing organopolysiloxanes from a mixture of organopolysiloxanes - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Fractionation of polymer | PPTX [slideshare.net]
- 7. Accelerated solvent extraction (ASE) for purification and extraction of silicone passive samplers used for the monitoring of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Mechanical Strength of Elastomers Crosslinked with 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical strength of elastomers crosslinked with 1,4-bis(dimethylchlorosilyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of elastomers crosslinked with this compound that can lead to poor mechanical properties.
Issue 1: Elastomer is weak, brittle, or tears easily.
| Possible Cause | Suggested Solution |
| Incomplete Curing | - Verify Stoichiometry: Ensure the molar ratio of reactive groups on the polymer to the chlorosilyl groups on the crosslinker is correct. An excess or deficit of the crosslinker can lead to an incomplete network formation. - Increase Curing Time/Temperature: The curing reaction may be slow. Try increasing the curing time or temperature within the polymer's degradation limits. Post-curing at an elevated temperature can also help complete the crosslinking reaction.[1] - Check for Catalyst Deactivation: If a catalyst is used, it may have been poisoned by contaminants. Ensure all reagents and equipment are clean and dry. |
| Low Crosslink Density | - Increase Crosslinker Concentration: A higher concentration of this compound will lead to a more densely crosslinked network, which generally increases stiffness and tensile strength.[2][3] However, excessive crosslinking can lead to brittleness. - Optimize Curing Conditions: As mentioned above, ensure the curing reaction goes to completion to achieve the desired crosslink density. |
| Poor Filler Dispersion | - Improve Mixing Technique: Use a high-shear mixer or a two-roll mill to ensure uniform dispersion of fillers. - Use a Dispersing Agent/Surfactant: A coupling agent or surfactant can improve the interaction between the filler and the polymer matrix. - Optimize Filler Loading: There is an optimal filler concentration for maximum reinforcement. Too little filler will not provide significant improvement, while too much can lead to agglomeration and weaken the material.[4] |
| Presence of Moisture | - Dry All Components: this compound is sensitive to moisture, which can lead to premature hydrolysis and the formation of silanols, interfering with the desired crosslinking reaction. Thoroughly dry the polymer, fillers, and solvent before use. |
Issue 2: Elastomer is too soft and exhibits excessive swelling in solvents.
| Possible Cause | Suggested Solution |
| Low Crosslink Density | - Increase Crosslinker Concentration: A higher crosslinker-to-polymer ratio will result in a more tightly bound network, reducing swelling.[5][6] - Ensure Complete Curing: Incomplete curing leads to a loosely formed network that will swell excessively. |
| Incorrect Polymer Molecular Weight | - Use Higher Molecular Weight Polymer: A higher molecular weight polymer will have longer chains between crosslinks, which can contribute to softness. However, for a given crosslinker concentration, a higher molecular weight polymer will have fewer crosslinks per unit volume. The interplay of these factors should be considered. |
Issue 3: Inconsistent mechanical properties between batches.
| Possible Cause | Suggested Solution |
| Variability in Raw Materials | - Characterize Incoming Materials: Ensure the purity and reactivity of the this compound and the molecular weight and functionality of the polymer are consistent. - Store Materials Properly: Protect this compound from moisture. |
| Inconsistent Processing Conditions | - Standardize Procedures: Maintain consistent mixing times, speeds, temperatures, and curing protocols for every batch.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for improving the mechanical strength of an elastomer?
A1: The primary mechanisms are increasing the crosslink density and incorporating reinforcing fillers. A higher crosslink density creates a more rigid network, increasing the modulus and tensile strength. Reinforcing fillers, such as silica or carbon black, provide a rigid phase within the soft elastomer matrix, which helps to distribute stress and improve overall strength.[7][8]
Q2: How does the concentration of this compound affect the final properties of the elastomer?
A2: Increasing the concentration of this compound generally leads to a higher crosslink density. This typically results in a higher tensile strength and modulus, but a lower elongation at break.[2][3] Finding the optimal concentration is key to achieving a balance of desired properties.
Q3: What types of fillers are most effective for reinforcing elastomers crosslinked with silyl-based agents?
A3: Fumed silica and carbon black are common and effective reinforcing fillers for silicone elastomers.[1][5][9] The surface chemistry of the filler is important; surface-treated fillers can improve compatibility and bonding with the polymer matrix, leading to better reinforcement.
Q4: Can the mechanical properties be improved after the elastomer has been cured?
A4: To some extent, yes. Post-curing at an elevated temperature can often increase the crosslink density by driving the crosslinking reaction to completion, which can improve mechanical properties.[1]
Q5: What are the safety precautions when working with this compound?
A5: this compound is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It will react with moisture to produce hydrochloric acid, which is corrosive.
Data Presentation
The following tables provide illustrative data on how different factors can influence the mechanical properties of a generic silicone elastomer. Note that these are representative values, and actual results will vary depending on the specific polymer, filler, and processing conditions used.
Table 1: Effect of this compound Concentration on Mechanical Properties
| Crosslinker Concentration (phr)* | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1.0 | 3.5 | 1.2 | 450 |
| 2.0 | 5.0 | 2.5 | 300 |
| 3.0 | 6.2 | 4.0 | 200 |
| 4.0 | 6.8 | 5.5 | 150 |
* phr = parts per hundred rubber
Table 2: Effect of Fumed Silica Loading on Mechanical Properties (with 2.0 phr Crosslinker)
| Fumed Silica Loading (phr) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 0 | 5.0 | 2.5 | 300 |
| 10 | 6.5 | 3.8 | 280 |
| 20 | 8.2 | 5.5 | 250 |
| 30 | 9.5 | 7.0 | 220 |
| 40 | 8.8 | 8.2 | 180 |
Experimental Protocols
Protocol 1: Synthesis of a Silicone Elastomer Crosslinked with this compound
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH) (viscosity and molecular weight to be chosen based on desired properties)
-
This compound
-
Fumed silica (optional, as reinforcing filler)
-
Toluene (anhydrous)
-
Tin(II) 2-ethylhexanoate (catalyst, optional, for condensation cure)
Procedure:
-
Drying: Dry the PDMS-OH and fumed silica (if used) in a vacuum oven at 120°C for at least 4 hours to remove any residual moisture.
-
Mixing:
-
In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), dissolve the dried PDMS-OH in a minimal amount of anhydrous toluene in a suitable mixing vessel.
-
If using a filler, gradually add the dried fumed silica to the PDMS-OH solution while mixing with a high-shear mixer until a homogeneous dispersion is achieved.
-
Continue mixing under vacuum to remove any entrapped air bubbles.
-
-
Crosslinking:
-
Calculate the required amount of this compound based on the desired stoichiometric ratio with the hydroxyl groups of the PDMS.
-
Slowly add the this compound to the mixture while stirring continuously. If using a catalyst, it can be added at this stage.
-
-
Casting and Curing:
-
Pour the mixture into a mold of the desired shape.
-
Cure the elastomer in an oven at a specified temperature (e.g., 80-120°C) for a set time (e.g., 2-4 hours). The optimal curing time and temperature should be determined experimentally.
-
-
Post-Curing:
-
After the initial cure, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150°C) for several hours to ensure the crosslinking reaction is complete and to remove any volatile byproducts.[1]
-
Protocol 2: Mechanical Testing of the Cured Elastomer
-
Sample Preparation:
-
Cut dumbbell-shaped specimens from the cured elastomer sheets according to ASTM D412 standards for tensile testing.
-
-
Tensile Testing:
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
-
Record the force and displacement data to determine the tensile strength, Young's modulus, and elongation at break.
-
-
Hardness Testing:
-
Measure the Shore A hardness of the cured elastomer using a durometer according to ASTM D2240.
-
Visualizations
Caption: Experimental workflow for elastomer synthesis and testing.
Caption: Troubleshooting decision tree for poor mechanical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Fumed Silica Filler on Rheological and Mechanical Properties of Polysulfide Sealant-Hill Publishing Group [wap.hillpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Minimizing Catalyst Deactivation in Reactions with 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize catalyst deactivation in chemical reactions involving 1,4-Bis(dimethylchlorosilyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, focusing on identifying the root cause of catalyst deactivation and providing actionable solutions.
Problem: Reduced or No Catalytic Activity
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Catalyst Poisoning: Trace impurities in reactants, solvents, or from the reaction vessel can irreversibly bind to the catalyst's active sites. Common poisons for platinum-based catalysts include sulfur, phosphorus, amine, and tin compounds.[1][2] | 1. Reagent and Solvent Purification: Use high-purity, anhydrous solvents and reagents. Consider passing them through a column of activated alumina or a suitable scavenger resin before use.2. Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent contamination from air and moisture.3. Glassware Passivation: Treat glassware with a silylating agent to remove surface hydroxyl groups that can react with the chlorosilane. |
| Reaction fails to initiate | Inhibition: Certain compounds can reversibly inhibit the catalyst, slowing down or preventing the reaction from starting. These can be intentional (added to control pot life) or unintentional impurities.[2][3][4] | 1. Identify and Remove Inhibitors: Review all components of the reaction mixture for known inhibitors (see Table 1). If an inhibitor is present, it may need to be removed or its concentration reduced.2. Thermal Activation: For some inhibited systems, gentle heating can initiate the reaction by causing the inhibitor to dissociate from the catalyst. |
| Initial activity followed by rapid deactivation | Catalyst Agglomeration/Nanoparticle Formation: Homogeneous catalysts, such as Karstedt's catalyst, can agglomerate to form less active or inactive platinum nanoparticles, especially at higher temperatures or concentrations.[3][5] | 1. Optimize Catalyst Loading: Use the lowest effective catalyst concentration.2. Control Temperature: Maintain a consistent and optimal reaction temperature. Avoid localized overheating.3. Use of Stabilizing Ligands: In some cases, the addition of a stabilizing ligand can prevent agglomeration. |
| Reaction mixture changes color (e.g., darkens) | Formation of Colloidal Platinum ("Platinum Black"): This is a visible sign of catalyst agglomeration and deactivation.[6] | 1. Heterogenize the Catalyst: Consider using a supported catalyst to prevent agglomeration in the solution.[7][8]2. Improve Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of reactants or catalyst. |
| Inconsistent reaction rates between batches | Moisture Contamination: this compound is a chlorosilane and will react with water to produce HCl, which can be corrosive and may affect the catalyst.[9] | 1. Rigorous Drying of Reagents and Glassware: Ensure all reactants, solvents, and equipment are scrupulously dried before use.2. Use of a Scavenger: In some cases, adding a non-interfering moisture scavenger can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of when working with this compound?
A1: Platinum catalysts, which are frequently used in reactions with chlorosilanes (e.g., hydrosilylation, polymerization), are susceptible to poisoning by a variety of substances. Even trace amounts of these can lead to significant deactivation. Key poisons to avoid include:
-
Sulfur compounds: (e.g., thiols, sulfides)
-
Phosphorus compounds: (e.g., phosphines, phosphites)
-
Tin compounds: (e.g., organotin stabilizers from PVC tubing)[1]
-
Certain chlorinated hydrocarbons containing amine stabilizers. [10]
It is crucial to ensure that all reactants, solvents, and even materials like septa and tubing are free from these contaminants.[2]
Q2: Can the this compound itself deactivate the catalyst?
A2: While this compound is the intended reactant, its chlorosilyl groups can interact strongly with the catalyst. In some platinum-catalyzed reactions, the presence of chlorosilanes can alter the rate-determining step of the catalytic cycle.[5] High concentrations of the chlorosilane or the generation of HCl through hydrolysis could potentially lead to the formation of less active catalyst species.
Q3: My reaction is very exothermic. Could this be causing catalyst deactivation?
A3: Yes, poor temperature control can lead to catalyst deactivation. High temperatures can accelerate the decomposition of the catalyst and promote the formation of inactive platinum nanoparticles.[3] It is important to have efficient heat dissipation, especially for large-scale reactions.
Q4: What is the difference between an inhibitor and a poison?
A4: A poison causes irreversible deactivation of the catalyst. An inhibitor, on the other hand, typically causes reversible deactivation. Inhibitors are often added intentionally to control the reaction rate and increase the pot life of the reaction mixture.[2][3][4] The inhibitory effect can often be overcome by changing the reaction conditions, such as increasing the temperature.
Q5: How can I prevent the formation of inactive platinum nanoparticles?
A5: The formation of platinum nanoparticles is a common deactivation pathway for homogeneous platinum catalysts.[3][5] To minimize this:
-
Use the minimum effective concentration of the catalyst.
-
Ensure the reaction temperature is controlled and not excessively high.
-
Consider using a supported platinum catalyst, which can offer greater stability against agglomeration.[7][8]
-
The use of specific ligands can sometimes stabilize the catalyst and prevent nanoparticle formation.[3]
Data Presentation
Table 1: Common Inhibitors for Platinum-Catalyzed Reactions
| Inhibitor Class | Examples | Notes |
| Unsaturated Compounds | Maleates, Fumarates, Acetylenic alcohols (e.g., ethynyl cyclohexanol) | Often used to control the pot life of two-part silicone elastomers. The inhibitory effect can usually be overcome with heat.[3][4] |
| Amines and Amides | Ethanolamine, Triethylamine, Dimethylformamide | Can act as both inhibitors and poisons depending on the specific compound and reaction conditions.[10] |
| Nitriles and Cyanates | Adiponitrile | Can coordinate to the metal center and inhibit the reaction.[10] |
| Chelating Agents | EDTA, NTA | Can strongly bind to the metal center, leading to inhibition.[10] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Hydrosilylation Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Solvent and Reagent Purification:
-
Use anhydrous grade solvents. If necessary, further dry solvents using a suitable drying agent (e.g., molecular sieves) or a solvent purification system.
-
Purify this compound and the corresponding alkene by distillation under reduced pressure.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Use septa that have been verified to not leach inhibitors.
-
If using tubing for transfers, use only non-inhibiting materials like PTFE.
-
-
Reaction Execution:
-
Dissolve the reactants in the anhydrous solvent in the reaction flask.
-
Add the catalyst (e.g., Karstedt's catalyst) via syringe at the desired reaction temperature. Use a low catalyst loading, typically in the ppm range.[4]
-
Maintain a constant temperature using a thermostatically controlled bath.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, NMR).
-
-
Work-up:
-
Once the reaction is complete, the catalyst can sometimes be removed by filtration through a pad of silica gel or by using a scavenger resin.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. Karstedt catalysts | Johnson Matthey [matthey.com]
- 2. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 5. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pt nanoparticles immobilized in mesostructured silica: a non-leaching catalyst for 1-octene hydrosilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 10. dow.com [dow.com]
Techniques for reducing moisture sensitivity during handling of 1,4-Bis(dimethylchlorosilyl)benzene
Technical Support Center: Handling 1,4-Bis(dimethylchlorosilyl)benzene
This guide provides researchers, scientists, and drug development professionals with essential techniques and troubleshooting advice for handling the moisture-sensitive compound this compound. Adherence to these protocols is critical for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (CAS No. 1078-97-3) is an organosilicon compound featuring a benzene ring substituted with two dimethylchlorosilyl groups.[1][2] The silicon-chlorine (Si-Cl) bond is highly reactive and susceptible to nucleophilic attack by water. This reactivity makes the compound extremely sensitive to atmospheric and residual moisture.[3][4]
Q2: What is the chemical reaction that occurs when this compound is exposed to water?
A2: Upon contact with water, this compound undergoes rapid hydrolysis. The chlorine atoms are replaced by hydroxyl (-OH) groups, forming 1,4-Bis(hydroxydimethylsilyl)benzene and releasing corrosive hydrogen chloride (HCl) gas.[5][6] This side reaction consumes the starting material and can interfere with subsequent chemical transformations.
Q3: What are the primary signs of moisture contamination?
A3: Signs of moisture contamination include the appearance of a white solid precipitate (siloxanes formed from the condensation of silanols), a cloudy or hazy appearance in solution, or the detection of a sharp, acidic odor due to the formation of HCl gas. Pressure buildup in a sealed container is another indicator of hydrolysis.
Q4: How should this compound be stored?
A4: It should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[7] The storage area must be cool, dry, and well-ventilated, away from incompatible materials like acids, alcohols, and oxidizing agents.[8] For long-term storage, sealing the compound in a glass ampoule under an inert atmosphere is a highly effective method.[9]
Q5: What is the ideal environment for handling this compound?
A5: The best way to handle this compound is inside a glovebox with a continuously purified inert atmosphere, which maintains oxygen and moisture levels below 1 ppm.[9][10] If a glovebox is unavailable, a Schlenk line can be used to perform manipulations under a positive pressure of nitrogen or argon.[4] All operations should be conducted within a chemical fume hood to manage potential HCl vapor release.[7]
Q6: Can I use the compound if I suspect minor moisture exposure?
A6: Use of a partially hydrolyzed compound is not recommended as it will lead to inaccurate stoichiometry and the introduction of impurities and byproducts into your reaction. This can result in low yields or complete reaction failure. It is always best to use a fresh, uncontaminated supply of the reagent.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagent Decomposition: The this compound was exposed to moisture before or during the reaction. | • Use a fresh, unopened container of the reagent.• Ensure all glassware is rigorously dried and cooled under an inert atmosphere.[11]• Use anhydrous solvents that have been properly degassed.[12]• Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line). |
| Formation of an Insoluble White Precipitate | Hydrolysis: The compound has reacted with trace amounts of water to form silanols, which then condensed to form insoluble siloxane polymers. | • Review and improve all drying procedures for glassware, solvents, and the inert gas stream.• Filter the reaction mixture under inert conditions to remove the precipitate, though this will not recover the lost reagent. |
| Pressure Buildup in Reaction Vessel | HCl Gas Formation: Hydrolysis of the chlorosilane bonds generates hydrogen chloride gas.[6] | • Never clamp a sealed system. Ensure the reaction vessel is vented to a bubbler containing mineral oil to safely release excess pressure while preventing air ingress.[4][11]• Reduce the rate of addition or reaction temperature to control the rate of gas evolution. |
| Inconsistent or Non-Reproducible Results | Variable Reagent Quality: Inconsistent handling and storage practices have led to varying degrees of reagent decomposition between experiments. | • Standardize your handling protocol using the methods outlined below.• Always handle the reagent under a strictly inert atmosphere.[13]• If possible, titrate or perform an analytical check (e.g., NMR) on the reagent before use to confirm its purity. |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Thoroughly wash all glassware with a suitable detergent, rinse with deionized water, and finally rinse with a water-miscible organic solvent (e.g., acetone) to facilitate drying.
-
Oven Drying: Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight, to remove adsorbed water.[11]
-
Assembly and Cooling:
-
Method A (Preferred): Assemble the hot glassware setup (e.g., reaction flask, condenser) quickly and immediately place it under a positive flow of dry, inert gas (nitrogen or argon) to cool. Use a thin layer of appropriate grease on ground-glass joints.[11]
-
Method B (Flame Drying): Assemble the glassware cold, connect it to a Schlenk line, and evacuate the system using a vacuum pump. Gently heat the entire glass surface with a heat gun while under vacuum to drive off residual moisture. Allow the glassware to cool and then refill the system with a dry, inert gas. Repeat this vacuum/refill cycle three times.[4]
-
Protocol 2: Transfer of Solid this compound
-
Glovebox Transfer (Ideal Method):
-
Move the sealed container of this compound, a clean spatula, and a tared weighing vessel into a glovebox antechamber.
-
Cycle the antechamber atmosphere (evacuate and refill with inert gas) at least three times before opening the inner door.[9]
-
Inside the glovebox, open the reagent container and quickly weigh the desired amount of the solid into the tared vessel.
-
Seal the weighing vessel and the main reagent container before removing them from the glovebox.
-
-
Solid Addition Tube Transfer (Schlenk Line Method):
-
In a glovebox, load a solid addition tube or a Schlenk flask with the pre-weighed solid and seal it.
-
Remove the sealed tube from the glovebox and connect it to your reaction apparatus, which is already under a positive pressure of inert gas.
-
Under a strong counter-flow of inert gas, briefly remove the stopper from the reaction flask and insert the solid addition tube.[14]
-
Add the solid to the reaction flask by rotating or tapping the tube.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 1078-97-3 |
| Molecular Formula | C₁₀H₁₆Cl₂Si₂[15] |
| Molecular Weight | 263.31 g/mol [15] |
| Appearance | White to off-white solid |
| Melting Point | 130-133 °C[16] |
| Boiling Point | 109-110 °C @ 1 mmHg[16] |
| Hydrolytic Sensitivity | High; reacts with water to form HCl and siloxanes[5] |
Visualizations
Caption: Hydrolysis of this compound upon exposure to water.
Caption: Standard experimental workflow for using moisture-sensitive reagents.
Caption: Troubleshooting decision tree for low yield experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 6. globalsilicones.org [globalsilicones.org]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ossila.com [ossila.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. 1,4 BIS(DIMETHYLCHLOROSILYL)BENZENE | 1078-97-3 [chemicalbook.com]
Characterization challenges of polymers derived from 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 1,4-Bis(dimethylchlorosilyl)benzene. These materials, often containing silphenylene units, offer enhanced thermal stability but can present unique characterization challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of polymers derived from this compound?
A1: Polymers synthesized using this compound are valued for their enhanced thermal stability, improved mechanical properties, and unique functionalities due to the rigid aromatic core of the monomer.[1] They are frequently used in the development of high-performance materials such as:
Q2: What are the key characterization techniques for these polymers?
A2: The primary techniques for characterizing these polymers include:
-
Gel Permeation Chromatography (GPC/SEC): To determine molecular weight and molecular weight distribution.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H, ¹³C, and ²⁹Si NMR for structural elucidation.[7][8][9]
-
Thermal Analysis (TGA/DSC): To evaluate thermal stability, degradation behavior, and glass transition temperatures.[10][11][12]
-
Rheology: To understand the flow and deformation properties of the polymer melts or solutions.[13][14][15]
Q3: Why is ²⁹Si NMR particularly useful for these polymers?
A3: ²⁹Si NMR spectroscopy is a powerful tool for analyzing organosilicon polymers as it provides detailed information about the silicon environment within the polymer chain.[7][8] It can be used to:
-
Confirm the successful incorporation of the silphenylene monomer into the polymer backbone.
-
Identify different structural environments of silicon atoms.[7]
-
Detect and quantify end-groups and branching points.
-
Investigate the kinetics and mechanism of polymerization reactions.[9]
Troubleshooting Guides
Gel Permeation Chromatography (GPC/SEC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or very small refractive index (RI) detector signal | Polysiloxanes are often isorefractive with common GPC solvents like tetrahydrofuran (THF).[4][16] | 1. Switch to a different solvent with a greater refractive index difference, such as toluene.[16] 2. Use an Evaporative Light Scattering Detector (ELSD) or a multi-angle light scattering (MALS) detector, which do not rely on the refractive index of the polymer.[16] |
| Irreproducible molecular weight values | 1. Inadequate dissolution of the polymer. 2. Interaction between the polymer and the GPC column packing material. | 1. Ensure complete dissolution by gently heating or allowing for longer dissolution times. 2. Consider using a different column type or adding a small amount of an additive to the mobile phase to minimize interactions. |
| Broad or multimodal peaks | 1. Presence of low molecular weight cyclic species. 2. Polymer branching.[10] | 1. Fractionate the sample to remove cyclic oligomers before analysis. 2. Use a multi-detector GPC system (RI, viscometer, and light scattering) to better understand the polymer architecture.[4] |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad peaks in ¹H or ¹³C NMR | 1. High molecular weight of the polymer leading to slow tumbling in solution. 2. Polymer aggregation. | 1. Acquire the spectrum at an elevated temperature to increase chain mobility. 2. Use a more dilute solution or a different solvent to disrupt aggregation. |
| Low signal-to-noise ratio in ²⁹Si NMR | 1. Low natural abundance of the ²⁹Si isotope. 2. Long relaxation times for silicon nuclei. | 1. Increase the number of scans. 2. Use relaxation agents like chromium(III) acetylacetonate (Cr(acac)₃) to shorten relaxation times. 3. Employ advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) if applicable. |
| Unexpected chemical shifts | Presence of impurities, unreacted monomers, or side-reaction products. | 1. Purify the polymer sample by precipitation or other chromatographic techniques. 2. Compare the spectrum with known literature values for similar structures.[7] |
Thermal Analysis (TGA/DSC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent degradation temperatures in TGA | 1. Variable heating rates. 2. Presence of residual catalyst or impurities. | 1. Use a consistent and appropriate heating rate (e.g., 10 °C/min). 2. Ensure the polymer is thoroughly purified. |
| Weight loss at low temperatures (<200°C) | Presence of volatile components such as residual solvent or low molecular weight oligomers.[11] | 1. Dry the sample under vacuum before analysis. 2. The initial weight loss can be quantified to estimate the amount of volatile content. |
| Difficulty in identifying the glass transition (Tg) in DSC | 1. The Tg is very broad. 2. The polymer has a high degree of crystallinity. | 1. Use a slower heating rate (e.g., 5 °C/min) to improve resolution. 2. Analyze the second heating scan to erase the thermal history of the sample. |
Experimental Protocols
Protocol 1: GPC Analysis of Silphenylene-based Polymers
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the polymer sample into a vial.
-
Add 1 mL of HPLC-grade toluene.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions:
-
System: Agilent GPC/SEC system or similar.
-
Columns: 2 x PLgel 5 µm MIXED-D columns in series.[16]
-
Mobile Phase: Toluene.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 100 µL.[16]
-
Detectors: Refractive Index (RI) and Evaporative Light Scattering Detector (ELSD).[16]
-
Calibration: Use polystyrene standards for relative molecular weight determination.
-
-
Data Analysis:
-
Determine the molecular weight averages (Mn, Mw) and polydispersity index (PDI) relative to polystyrene standards.
-
The ELSD is particularly useful for confirming the presence of the polymer, as the RI signal may be weak.[16]
-
Protocol 2: ²⁹Si NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 50-100 mg of the polymer in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
To reduce relaxation times, a small amount of a relaxation agent such as Cr(acac)₃ can be added.
-
-
Instrumentation and Conditions:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ²⁹Si.
-
Technique: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set to a long value (e.g., 10-30 seconds) to allow for full relaxation of the silicon nuclei.
-
Number of Scans: Typically >1024 scans are required due to the low sensitivity of ²⁹Si.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Chemical shifts for silphenylene units are expected in a distinct region of the spectrum. For example, silicon atoms in the polymer main chain with silole group environments show resonances around 6-12 ppm.[7]
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decomposition of some silphenylene-siloxane polymers - Enlighten Theses [theses.gla.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 13. researchgate.net [researchgate.net]
- 14. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Enhancing Polysiloxane Thermal Stability with 1,4-Bis(dimethylchlorosilyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating 1,4-Bis(dimethylchlorosilyl)benzene to enhance the thermal stability of polysiloxanes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of polysiloxanes modified with this compound.
| Issue ID | Question | Possible Causes & Solutions |
| SYN-001 | Low Polymer Yield | Incomplete Reaction: - Solution: Ensure anhydrous conditions as moisture can react with chlorosilane groups, leading to undesired side products. Extend reaction time or slightly increase the temperature to drive the polymerization to completion. Monomer Impurity: - Solution: Purify monomers (this compound and diol/silanol comonomers) before use. Impurities can act as chain terminators. Suboptimal Stoichiometry: - Solution: Precisely measure the molar ratio of the monomers. An imbalance can lead to low molecular weight oligomers instead of high polymer. |
| SYN-002 | Gel Formation During Polymerization | Excessive Cross-linking: - Solution: This can occur if there are multifunctional impurities in the monomers. Ensure high purity of reactants. Reduce the concentration of reactants to minimize intermolecular reactions that can lead to gelation.[1] Uncontrolled Reaction Rate: - Solution: For highly reactive systems, consider a slower addition of one monomer to the other to control the reaction rate and heat generation. |
| SYN-003 | Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Side Reactions (e.g., Metathesis): - Solution: In Piers-Rubinsztajn reactions, metathesis can occur, leading to a broader PDI.[1] Optimize the catalyst concentration and reaction temperature to minimize these side reactions. Lower temperatures are generally preferred. Chain Scission/Redistribution: - Solution: Acidic or basic impurities can catalyze the cleavage and rearrangement of siloxane bonds. Ensure all glassware is clean and neutral, and that all reagents are free from acidic or basic residues. |
| CHAR-001 | Inconsistent Thermal Stability Results (TGA) | Sample Preparation: - Solution: Ensure consistent sample size and form (e.g., powder, film). The thermal history of the sample can also affect the results.[1] Atmosphere Control: - Solution: The degradation mechanism of polysiloxanes differs significantly between inert (e.g., Nitrogen, Argon) and oxidative (Air) atmospheres. Ensure a consistent and pure atmosphere during TGA analysis. Heating Rate: - Solution: Different heating rates can shift the onset of decomposition. Use a standardized heating rate for all comparative analyses. |
| CHAR-002 | Difficulty in Interpreting DSC Thermograms | Complex Thermal Transitions: - Solution: Polysiloxanes with silphenylene units can exhibit complex melting and crystallization behavior. Multiple heating and cooling cycles can help to erase previous thermal history and reveal the true glass transition (Tg) and melting (Tm) temperatures. Broad Transitions: - Solution: The incorporation of rigid silphenylene units can broaden the glass transition. Use the midpoint of the transition in the heat flow curve to determine the Tg. |
Frequently Asked Questions (FAQs)
1. Why does incorporating this compound enhance the thermal stability of polysiloxanes?
The incorporation of the rigid silphenylene unit from this compound into the polysiloxane backbone limits the flexibility of the siloxane chains. This increased rigidity hinders the "back-biting" degradation mechanism, where the siloxane chain degrades to form volatile cyclic oligomers. The Si-C aromatic bond is also more thermally stable than the Si-O-Si bond in the linear chain, contributing to the overall enhanced thermal stability.
2. What are the common methods for synthesizing polysiloxanes with this compound?
Common methods include:
-
Polycondensation: Reacting this compound with a diol or a bis-silanol compound. This reaction typically requires a catalyst and careful control of stoichiometry.
-
Dehydrocarbon Polycondensation: This method involves the reaction of 1,4-Bis(dimethylsilyl)benzene with a dialkoxysilane in the presence of a catalyst like tris(pentafluorophenyl)borane (B(C6F5)3).[2]
-
Piers-Rubinsztajn Reaction: This is a broader class of reactions that includes the B(C6F5)3 catalyzed reaction between a hydrosilane and an alkoxysilane. It is known for its mild reaction conditions and high efficiency.[1]
3. What is a typical temperature for 5% weight loss (Td5%) for a polysiloxane modified with this compound?
The Td5% can vary depending on the overall composition of the polymer, its molecular weight, and the atmosphere in which it is measured. However, vinyl-terminated polysiloxanes containing silphenylene units have shown excellent thermal stability, with a 10% weight loss temperature (T10%) as high as 502°C.
4. How does the concentration of the B(C6F5)3 catalyst affect the polymerization?
Increasing the B(C6F5)3 concentration can lead to polymers with a lower run number, resulting in a more alternating structure. However, excessively high catalyst concentrations can also promote side reactions.
5. Can I use 1,4-Bis(dimethylsilyl)benzene instead of this compound?
Yes, 1,4-Bis(dimethylsilyl)benzene (BDSB) is a common precursor, particularly in dehydrocarbon polycondensation reactions with dialkoxysilanes catalyzed by B(C6F5)3.[2] The choice between the chloro- and hydro-functionalized monomer depends on the specific polymerization chemistry you intend to use.
Data Presentation
Table 1: Thermal Stability of Polysiloxanes with and without Silphenylene Units
| Polymer | Td5 (°C, N2 atmosphere) | Td10 (°C, N2 atmosphere) | Char Yield at 700°C (%) | Reference |
| Polydimethylsiloxane (PDMS) | ~350-400 | - | Low | General Literature |
| Vinyl-terminated polysiloxane with silphenylene units (VPSSP 1) | >300 | 502 | 74.86 | |
| Poly(tetramethyl-p-silphenylene-dimethyl)siloxane (PTMPS-DMS) | - | - | - | [2] |
| Poly(tetramethyl-p-silphenylene-diphenyl)siloxane (PTMPS-DPS) | - | - | - | [2] |
Note: Data for PTMPS-DMS and PTMPS-DPS were not explicitly found in a comparable format but are expected to show significantly enhanced thermal stability compared to PDMS.
Experimental Protocols
Synthesis of Poly(tetramethyl-p-silphenylene-siloxane) via Dehydrocarbon Polycondensation
This protocol is based on the dehydrocarbon polycondensation of 1,4-bis(dimethylsilyl)benzene (BDSB) and a dimethoxysilane.[2]
Materials:
-
1,4-Bis(dimethylsilyl)benzene (BDSB)
-
Dimethyldimethoxysilane (DMDMS)
-
Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Toluene (anhydrous)
-
Methanol
-
Methylene chloride
-
Anhydrous Calcium Sulfate
Procedure:
-
Reactor Setup: A dry 50 mL three-neck flask is equipped with a magnetic stirrer, condenser, thermometer, and a rubber septum. The flask is evacuated and backfilled with dry Nitrogen.
-
Reagent Charging: The flask is charged with anhydrous toluene, BDSB (e.g., 7 mmol), and the B(C6F5)3 catalyst.
-
Monomer Addition: Dimethyldimethoxysilane (e.g., 7 mmol) is added dropwise to the stirred solution via a syringe over a period of 2 hours.
-
Polymerization: After the addition is complete, the reaction mixture is stirred for an additional 2 hours to ensure complete polymerization.
-
Polymer Precipitation: The reaction mixture is then poured into 100 mL of methanol to precipitate the polymer.
-
Purification: The solvent is decanted from the precipitated polymer. The residue is dissolved in methylene chloride.
-
Drying: The polymer solution is filtered through anhydrous CaSO4, and the solvent is removed under vacuum. The resulting polymer is dried on a vacuum line to yield a colorless gum-like liquid.
Mandatory Visualization
Caption: Experimental workflow for polysiloxane synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Thermal Stability of Silphenylene-Siloxane Polymers and Polydimethylsiloxane (PDMS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of silphenylene-siloxane polymers and traditional polydimethylsiloxane (PDMS). The inclusion of rigid silphenylene units into the flexible siloxane backbone significantly enhances thermal performance, a critical factor for applications in high-temperature environments. This document summarizes key performance data, details experimental methodologies for thermal analysis, and illustrates the underlying chemical structures and degradation pathways.
Introduction to Siloxane Polymers
Polydimethylsiloxane (PDMS) is the most common silicone polymer, known for its high flexibility, low glass transition temperature, and general thermal stability. However, for applications demanding superior performance at elevated temperatures, traditional PDMS has limitations. Silphenylene-siloxane polymers are a class of advanced materials that incorporate aromatic phenylene rings into the siloxane backbone. This structural modification restricts the flexibility of the polymer chains, thereby hindering degradation mechanisms that are prevalent in PDMS and leading to a remarkable improvement in thermal and thermo-oxidative stability.
Molecular Structure and Synthesis
The fundamental difference in the thermal stability of these two classes of polymers arises from their distinct molecular architectures.
Polydimethylsiloxane (PDMS): PDMS is characterized by a backbone of repeating dimethylsiloxane units (-[Si(CH₃)₂-O]-). The high flexibility of the Si-O-Si bond angles makes the polymer chain highly mobile.
Silphenylene-Siloxane Polymers: These polymers incorporate a p-phenylene group into the siloxane backbone, specifically as poly(tetramethyl-p-silphenylene-siloxane). The synthesis of this polymer is typically achieved through the polycondensation of 1,4-bis(hydroxydimethylsilyl)benzene with a reactive difunctional silane, such as a bis(ureido)silane.
Comparative Thermal Stability Data
The thermal stability of polymers is most commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The data presented below is a compilation from various studies and illustrates the superior thermal stability of poly(tetramethyl-p-silphenylene-siloxane) compared to standard PDMS.
| Thermal Stability Parameter | Polydimethylsiloxane (PDMS) | Poly(tetramethyl-p-silphenylene-siloxane) |
| Onset Decomposition Temp. (Tonset) in N₂ | ~350 - 400 °C | ~480 - 500 °C |
| Temp. at 5% Weight Loss (T₅%) in N₂ | ~380 - 420 °C | ~500 - 520 °C |
| Temp. at 10% Weight Loss (T₁₀%) in N₂ | ~400 - 450 °C | ~520 - 540 °C |
| Residual Weight at 800 °C in N₂ | < 5% | > 40% |
Note: The values presented are representative and can vary depending on the specific molecular weight, purity, and experimental conditions (e.g., heating rate).
Thermal Degradation Mechanisms
The enhanced thermal stability of silphenylene-siloxane polymers can be attributed to a difference in their primary thermal degradation pathways.
In an inert atmosphere, PDMS primarily degrades through an intramolecular "back-biting" or unzipping mechanism, where the flexible siloxane chain folds back on itself, leading to the formation of volatile cyclic oligomers (e.g., D3, D4) and resulting in significant weight loss.[1][2]
The rigid phenylene groups in the backbone of silphenylene-siloxane polymers sterically hinder this "back-biting" mechanism. Consequently, degradation requires higher temperatures to initiate chain scission, leading to a more stable polymer that forms a significant amount of char residue at high temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a typical experimental protocol for evaluating the thermal stability of siloxane polymers using TGA.
1. Instrumentation: A calibrated thermogravimetric analyzer is used.
2. Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
3. Experimental Conditions:
-
Atmosphere: High-purity nitrogen is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.
-
Temperature Program:
-
The sample is initially held at a low temperature (e.g., 30 °C) for a few minutes to allow for thermal equilibration.
-
The temperature is then increased at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
4. Data Analysis: The weight loss of the sample is recorded as a function of temperature. From the resulting TGA curve, key parameters are determined:
-
Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.
-
Tx%: The temperature at which x% of the initial sample weight has been lost (e.g., T₅% and T₁₀%).
-
Residual weight: The percentage of the initial sample weight remaining at the end of the experiment.
Conclusion
The incorporation of silphenylene units into the polysiloxane backbone provides a substantial improvement in thermal stability compared to traditional PDMS. This enhancement is a direct result of the rigid aromatic groups inhibiting the low-temperature degradation pathway of intramolecular cyclization that is characteristic of PDMS. For applications requiring reliable performance at temperatures exceeding 350 °C, silphenylene-siloxane polymers offer a superior alternative to conventional silicones. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the selection and evaluation of high-performance polymers.
References
Mechanical properties of materials synthesized with 1,4-Bis(dimethylchlorosilyl)benzene versus other crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable crosslinking agent is a critical parameter in the synthesis of polymeric materials, directly influencing their mechanical properties and, consequently, their performance in various applications. This guide provides a comparative analysis of materials synthesized with 1,4-Bis(dimethylchlorosilyl)benzene and other common crosslinkers, supported by experimental data from the literature.
Introduction to this compound
This compound is a crosslinking agent distinguished by its rigid aromatic core. This structural feature is anticipated to impart enhanced thermal stability and mechanical strength to the resulting polymer network. The two reactive dimethylchlorosilyl groups allow for the formation of stable siloxane bonds with polymers containing hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (HTPDMS).
Comparative Mechanical Properties
While direct, side-by-side comparative studies detailing the mechanical properties of polymers crosslinked with this compound against a wide array of other crosslinkers are not extensively available in a single source, we can synthesize a comparative overview from existing literature. The following table summarizes typical mechanical properties of polydimethylsiloxane (PDMS) elastomers prepared with different types of crosslinkers.
| Crosslinker Type | Example Crosslinker(s) | Typical Tensile Strength (MPa) | Typical Young's Modulus (MPa) | Typical Elongation at Break (%) | Key Characteristics |
| Aromatic Dichlorosilane | This compound | Expected to be High | Expected to be High | Expected to be Moderate | Rigid network, enhanced thermal stability.[1] |
| Hydrosilylation | Platinum-catalyzed reaction of vinyl- and hydride-functionalized siloxanes | 0.67 - 7.56 | 0.67 - 1.32 | 116 - 185 | Tunable properties, common for commercial elastomers.[2][3] |
| Alkoxysilane | Tetraethoxysilane (TEOS) | 0.06 - 0.96 | 0.67 - 1.4 | - | Forms a 3D network through hydrolysis and condensation.[4] |
| Organic Peroxide | Di(2,4-dichlorobenzoyl) peroxide | ~11 | - | ~400 | Common for high-consistency silicone rubber.[5] |
| Ionic | Gemini ionic crosslinks | - | - | >1200 (slow deformation) | Thermoplastic behavior, high extensibility.[6] |
Note: The values for this compound are qualitative predictions based on the structural characteristics of the crosslinker. The mechanical properties of polymers are highly dependent on the specific formulation, including the base polymer, crosslinker concentration, and curing conditions.
Experimental Protocols
Synthesis of PDMS Elastomer using this compound
This protocol is adapted from the synthesis of poly(silphenylene-siloxane) and is suitable for crosslinking hydroxyl-terminated polydimethylsiloxane (HTPDMS).
Materials:
-
Hydroxyl-terminated polydimethylsiloxane (HTPDMS)
-
This compound
-
Anhydrous toluene
-
Triethylamine (or other suitable acid scavenger)
-
Methanol
Procedure:
-
In a dry three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve HTPDMS in anhydrous toluene.
-
Add a stoichiometric amount of triethylamine to the solution to act as an acid scavenger for the HCl produced during the reaction.
-
Slowly add a solution of this compound in anhydrous toluene to the HTPDMS solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours to ensure complete crosslinking.
-
Monitor the viscosity of the solution. The formation of a gel indicates the progression of the crosslinking reaction.
-
Once the desired level of crosslinking is achieved, cool the mixture to room temperature.
-
Pour the crosslinked polymer solution into a mold of the desired shape.
-
Allow the solvent to evaporate in a fume hood, followed by drying in a vacuum oven at a moderate temperature to remove any remaining solvent and by-products.
-
Wash the resulting elastomer with methanol to remove any unreacted components and the triethylamine hydrochloride salt.
-
Dry the final elastomer in a vacuum oven until a constant weight is achieved.
Mechanical Testing of Elastomers (ASTM D412)
The tensile properties of the synthesized elastomers should be determined using a universal testing machine according to ASTM D412 standards.[2][7][8]
Apparatus:
-
Universal Testing Machine (Tensile Tester) with a suitable load cell.
-
Die for cutting dumbbell-shaped specimens (ASTM D412, Die C is common).
-
Thickness gauge.
Procedure:
-
Cut dumbbell-shaped specimens from the cured elastomer sheets using the die.
-
Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.
-
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically and not under any pre-tension.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the force and elongation until the specimen fractures.
-
From the resulting stress-strain curve, determine the tensile strength (the maximum stress before failure), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.
-
Test at least five specimens for each material and report the average values and standard deviations.
Visualizations
Caption: Experimental workflow for the synthesis of a crosslinked PDMS elastomer.
Caption: Reaction mechanism of PDMS crosslinking with this compound.
References
- 1. Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermoplastic silicone elastomers based on Gemini ionic crosslinks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Structure of Poly(tetramethyl-p-silphenylenesiloxane) via NMR and GPC: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel polymers is paramount. This guide provides a comparative analysis of the polymer derived from the hydrolysis of 1,4-Bis(dimethylchlorosilyl)benzene, namely poly(tetramethyl-p-silphenylenesiloxane), against a widely used alternative, polydimethylsiloxane (PDMS). We present supporting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to facilitate a comprehensive understanding of their structural characteristics.
Comparative Analysis of Polymer Properties
The successful synthesis and desired properties of a polymer are confirmed through detailed characterization. Here, we compare the key analytical data for poly(tetramethyl-p-silphenylenesiloxane) and polydimethylsiloxane.
| Parameter | Poly(tetramethyl-p-silphenylenesiloxane) | Polydimethylsiloxane (PDMS) |
| ¹H NMR (δ, ppm) | ~7.5 (s, 4H, Ar-H), ~0.3 (s, 12H, Si-CH₃) | ~0.08 (s, Si-CH₃) |
| ¹³C NMR (δ, ppm) | ~138 (Ar-C), ~134 (Ar-C-Si), ~1.0 (Si-CH₃) | ~1.0 (Si-CH₃) |
| ²⁹Si NMR (δ, ppm) | ~-15 to -25 | ~-22 |
| Mn ( g/mol ) | 16,300[1] | Varies widely depending on synthesis (e.g., 3,000 - 100,000) |
| Mw ( g/mol ) | 35,800[1] | Varies widely depending on synthesis (e.g., 5,000 - 200,000) |
| PDI (Mw/Mn) | 2.2[1] | Typically 1.5 - 2.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols outline the synthesis and characterization of poly(tetramethyl-p-silphenylenesiloxane).
Synthesis of Poly(tetramethyl-p-silphenylenesiloxane)
The synthesis of poly(tetramethyl-p-silphenylenesiloxane) is achieved through the hydrolysis of this compound.
Materials:
-
This compound
-
Water
-
An appropriate organic solvent (e.g., toluene)
-
A weak base (e.g., pyridine) to neutralize the HCl byproduct
Procedure:
-
Dissolve this compound in the organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Slowly add a stoichiometric amount of water, optionally in the presence of a weak base, to the solution while stirring vigorously. The reaction is exothermic and will produce HCl gas.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure complete condensation.
-
The resulting polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the polymer.
Sample Preparation:
-
Dissolve approximately 20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
Instrumentation and Parameters:
-
¹H NMR: Performed on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Performed on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
-
²⁹Si NMR: Requires a spectrometer equipped with a silicon probe. A relaxation agent, such as chromium(III) acetylacetonate, may be added to shorten the long relaxation times of the ²⁹Si nucleus.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight distribution of the polymer.
Sample Preparation:
-
Dissolve the polymer in a suitable solvent for GPC analysis, such as tetrahydrofuran (THF) or toluene, to a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
Instrumentation and Parameters:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: THF or toluene at a flow rate of approximately 1 mL/min.
-
Calibration: The system is calibrated using polystyrene standards of known molecular weights.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis and characterization of poly(tetramethyl-p-silphenylenesiloxane).
Caption: Experimental workflow from monomer to polymer characterization.
This guide provides a foundational comparison to aid researchers in the validation of poly(tetramethyl-p-silphenylenesiloxane) and in making informed decisions for their specific applications. The provided experimental protocols and comparative data serve as a valuable resource for the synthesis and characterization of this and similar polysiloxane-based materials.
References
A comparative study of the crosslinking efficiency of 1,4-Bis(dimethylchlorosilyl)benzene and its meta- and ortho-isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative crosslinking performance of para-, meta-, and ortho-isomers of Bis(dimethylchlorosilyl)benzene. This report details experimental protocols for evaluation and presents illustrative data based on established chemical principles.
The efficiency of a crosslinking agent is paramount in polymer science, dictating the final properties of materials used in a vast array of applications, from advanced drug delivery systems to high-performance elastomers. Bis(dimethylchlorosilyl)benzene, a bifunctional organosilicon compound, serves as a critical crosslinker, particularly in the formation of polysiloxane networks. The spatial arrangement of the reactive dimethylchlorosilyl groups on the central benzene ring—ortho, meta, or para—is hypothesized to significantly influence the kinetics and ultimate extent of the crosslinking reaction. This guide provides a comparative framework for evaluating the crosslinking efficiency of these three isomers, offering detailed experimental methodologies and plausible, illustrative data to guide researchers in material design and selection.
Comparative Crosslinking Efficiency: An Illustrative Data Summary
The following table summarizes the expected quantitative data from a comparative experiment designed to assess the crosslinking efficiency of the three isomers. This data is illustrative and based on the theoretical impact of isomerism on reactivity.
| Parameter | 1,4-Bis(dimethylchlorosilyl)benzene (Para) | 1,3-Bis(dimethylchlorosilyl)benzene (Meta) | 1,2-Bis(dimethylchlorosilyl)benzene (Ortho) |
| Gel Content (%) | 98 ± 1 | 95 ± 1.5 | 90 ± 2 |
| Swelling Ratio (q) | 1.8 ± 0.1 | 2.2 ± 0.15 | 2.8 ± 0.2 |
| Crosslink Density (mol/cm³) | 1.5 x 10⁻⁴ | 1.2 x 10⁻⁴ | 0.9 x 10⁻⁴ |
| Tensile Strength (MPa) | 8.5 | 7.2 | 5.8 |
| Elongation at Break (%) | 250 | 280 | 320 |
Experimental Protocols
To empirically determine the crosslinking efficiency of the Bis(dimethylchlorosilyl)benzene isomers, the following experimental protocols are recommended.
Materials
-
α,ω-dihydroxypolydimethylsiloxane (PDMS-diol, MW = 10,000 g/mol )
-
This compound (para-isomer)
-
1,3-Bis(dimethylchlorosilyl)benzene (meta-isomer)
-
1,2-Bis(dimethylchlorosilyl)benzene (ortho-isomer)
-
Toluene (anhydrous)
-
Triethylamine (as an HCl scavenger)
-
Methanol
-
Deionized water
Experimental Workflow for Crosslinking Efficiency Comparison
Caption: Experimental workflow for the comparative study.
Synthesis of Crosslinked Polydimethylsiloxane (PDMS)
-
In three separate flasks, dissolve 10 g of α,ω-dihydroxypolydimethylsiloxane in 50 mL of anhydrous toluene.
-
To each flask, add a stoichiometric amount of triethylamine relative to the chlorosilyl groups of the crosslinker.
-
To each of the three flasks, add a stoichiometric amount of this compound (para), 1,3-Bis(dimethylchlorosilyl)benzene (meta), and 1,2-Bis(dimethylchlorosilyl)benzene (ortho), respectively. The molar ratio of hydroxyl groups on the PDMS-diol to the chlorosilyl groups on the crosslinker should be maintained at 1:1 for all experiments.
-
Stir the mixtures at room temperature for 24 hours under a nitrogen atmosphere to allow for the condensation reaction to proceed.
-
Cast the resulting viscous solutions into Teflon molds and cure in a vacuum oven at 80°C for 4 hours to complete the crosslinking process and remove the solvent.
-
After curing, demold the crosslinked PDMS films and dry them under vacuum at 60°C to a constant weight.
Determination of Gel Content
The gel content is a measure of the insoluble fraction of the polymer, which directly correlates with the extent of crosslinking.
-
Accurately weigh a dried sample of the crosslinked PDMS (W_initial).
-
Immerse the sample in a Soxhlet extractor with toluene as the solvent.
-
Extract for 24 hours to remove any uncrosslinked polymer (sol fraction).
-
Carefully remove the swollen sample and dry it in a vacuum oven at 60°C until a constant weight is achieved (W_final).
-
Calculate the gel content using the following formula: Gel Content (%) = (W_final / W_initial) * 100
Measurement of Swelling Ratio
The swelling ratio provides an indication of the crosslink density; a lower swelling ratio suggests a higher degree of crosslinking.
-
Accurately weigh a dried sample of the crosslinked PDMS (W_dry).
-
Immerse the sample in an excess of toluene at room temperature for 72 hours to reach swelling equilibrium.
-
Remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
The swelling ratio (q) is calculated as the ratio of the volume of the swollen polymer to the volume of the dry polymer. Assuming the densities of the polymer and solvent are known, this can be determined from the weights.
Calculation of Crosslink Density
The crosslink density (ν), defined as the number of moles of elastically effective network chains per unit volume, can be calculated from the swelling data using the Flory-Rehner equation.[1][2]
Mechanical Testing
The mechanical properties of the crosslinked elastomers provide further insight into the crosslinking efficiency.
-
Prepare dumbbell-shaped specimens from the cured PDMS films according to ASTM D412.
-
Conduct tensile tests using a universal testing machine at a constant crosshead speed.
-
Record the tensile strength and elongation at break for each sample.
Discussion of Expected Results
The illustrative data presented in the summary table is predicated on the steric accessibility of the reactive chlorosilyl groups.
-
This compound (Para-isomer): The linear and symmetric geometry of the para-isomer is expected to result in the most efficient crosslinking. This leads to the highest gel content, lowest swelling ratio, and consequently, the highest crosslink density. The resulting network structure is anticipated to be more uniform, contributing to superior mechanical properties such as higher tensile strength.
-
1,3-Bis(dimethylchlorosilyl)benzene (Meta-isomer): The angled disposition of the reactive groups in the meta-isomer introduces a moderate level of steric hindrance compared to the para-isomer. This is expected to result in a slightly lower degree of crosslinking, as reflected in a lower gel content and a higher swelling ratio.
-
1,2-Bis(dimethylchlorosilyl)benzene (Ortho-isomer): The proximity of the two reactive groups in the ortho-isomer is predicted to cause significant steric hindrance. This could impede the formation of a fully developed network, leading to the lowest gel content, the highest swelling ratio, and the lowest crosslink density. The less effectively crosslinked network would likely exhibit lower tensile strength and higher elongation at break.
Conclusion
The isomeric structure of Bis(dimethylchlorosilyl)benzene is a critical determinant of its crosslinking efficiency. This guide provides a robust framework for the systematic evaluation of its para-, meta-, and ortho-isomers. While the presented data is illustrative, it is grounded in fundamental chemical principles. Researchers and professionals in materials science and drug development can utilize the detailed experimental protocols herein to conduct their own comparative studies and select the optimal crosslinking agent to achieve the desired material properties for their specific applications. The para-isomer is theoretically the most efficient crosslinker due to minimal steric hindrance, a hypothesis that can be empirically validated using the described methodologies.
References
Performance evaluation of 1,4-Bis(dimethylchlorosilyl)benzene-based materials in high-temperature applications
Researchers and professionals in materials science and engineering are in a continuous quest for polymers that can withstand extreme thermal environments without compromising their structural integrity. Among the promising candidates are materials derived from 1,4-Bis(dimethylchlorosilyl)benzene, which form robust polysiloxane networks with enhanced thermal stability. This guide provides a comprehensive comparison of the high-temperature performance of these materials against leading alternatives like Polyether Ether Ketone (PEEK) and Polyimides, supported by available experimental data.
The unique molecular architecture of this compound, featuring a rigid phenylene ring flanked by two reactive dimethylchlorosilyl groups, allows for the synthesis of polymers with exceptional thermal and mechanical properties. These characteristics make them suitable for demanding applications in aerospace, electronics, and advanced coatings.
Comparative Analysis of Thermal and Mechanical Properties
To facilitate a clear comparison, the following tables summarize the key thermal and mechanical performance indicators for this compound-based polysiloxanes, PEEK, and Polyimides.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a crucial technique to determine the thermal stability of polymers by measuring weight loss as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters for evaluating high-temperature performance.
| Material | 5% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| Polysiloxane (from 1,4-Bis(dimethylsilyl)benzene derivative) | ~480-545 | > 30 |
| Polyimide (various formulations) | > 500 | > 50 |
| PEEK | ~550 | ~45 |
Note: Data for polysiloxane is based on a closely related silphenylene-siloxane polymer. The exact values can vary depending on the specific polymer structure and curing conditions.
Mechanical Performance at Elevated Temperatures: Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis provides insights into the viscoelastic properties of materials, such as the storage modulus (a measure of stiffness), as a function of temperature. A high storage modulus at elevated temperatures is critical for structural applications.
| Material | Storage Modulus (E') at 25°C (GPa) | Storage Modulus (E') at 200°C (GPa) | Glass Transition Temperature (Tg) (°C) |
| Polysiloxane (from 1,4-Bis(dimethylsilyl)benzene derivative) | Data not available in a directly comparable format | Data not available in a directly comparable format | -60 to -86 (for uncured elastomers) |
| Polyimide (commercial film) | ~3.5 | ~2.5 | ~380 |
| PEEK (unfilled) | ~3.6 | ~0.5 | ~143 |
Note: The DMA data presented is sourced from various studies with different experimental conditions. Direct comparison should be made with caution. The glass transition temperature for the polysiloxane is for the uncured elastomer and will significantly increase upon cross-linking.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the synthesis and characterization of these high-performance polymers.
Synthesis of Polysiloxane from this compound
This two-step synthesis involves the hydrolysis of the monomer followed by polycondensation.
Step 1: Hydrolysis of this compound to 1,4-Bis(hydroxydimethylsilyl)benzene
-
Materials: this compound, water, a suitable organic solvent (e.g., diethyl ether), and a weak base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve this compound in the organic solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of water to the solution while stirring vigorously. The reaction is exothermic and will produce hydrogen chloride (HCl) gas.
-
After the addition is complete, continue stirring for a specified time to ensure complete hydrolysis.
-
Neutralize the produced HCl by washing the solution with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the 1,4-Bis(hydroxydimethylsilyl)benzene monomer.
-
Step 2: Polycondensation to form Polysiloxane
-
Materials: 1,4-Bis(hydroxydimethylsilyl)benzene, a suitable catalyst (e.g., a tin-based catalyst), and a high-boiling point solvent.
-
Procedure:
-
Combine the 1,4-Bis(hydroxydimethylsilyl)benzene monomer and the catalyst in the solvent in a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Heat the mixture to the desired reaction temperature under a nitrogen atmosphere.
-
Monitor the progress of the polymerization by measuring the viscosity of the solution or by spectroscopic methods.
-
Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the polymer sample (typically 5-10 mg) in a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to 800-1000 °C.
-
-
Data Analysis: Plot the sample weight as a function of temperature. Determine the onset of decomposition (e.g., the temperature at 5% weight loss) and the residual weight at the final temperature.
Dynamic Mechanical Analysis (DMA) Protocol
-
Instrument: A dynamic mechanical analyzer equipped with a suitable clamping system (e.g., film tension or three-point bending).
-
Sample Preparation: Prepare rectangular specimens of the polymer with defined dimensions.
-
Experimental Conditions:
-
Mode: Typically, a temperature sweep at a fixed frequency and strain.
-
Frequency: A standard frequency, often 1 Hz.
-
Strain: A small, non-destructive strain amplitude (e.g., 0.1%).
-
Temperature Range: From a low temperature (e.g., -100 °C) to a temperature above the material's glass transition or decomposition point.
-
Heating Rate: A controlled heating rate, for example, 3-5 °C/min.
-
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The glass transition temperature (Tg) is often identified as the peak of the tan delta curve.
Visualizing Synthesis and Performance Relationships
To better understand the synthesis pathway and the relationship between molecular structure and performance, the following diagrams are provided.
Spectroscopic analysis to confirm the incorporation of the benzene ring into the polymer backbone
For researchers, scientists, and drug development professionals, verifying the molecular architecture of a newly synthesized polymer is a critical step. Ensuring that a functional moiety, such as a benzene ring, has been successfully incorporated into the polymer backbone is fundamental to guaranteeing the material's intended properties and performance. This guide provides an objective comparison of key spectroscopic techniques used for this purpose, complete with experimental data and detailed protocols to aid in methodological selection and application.
Spectroscopic methods offer a powerful, non-destructive toolkit for elucidating polymer structures.[1][2][3] Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique molecular insights. By analyzing the interaction of electromagnetic radiation with the polymer, these methods can confirm the presence of the benzene ring's distinct chemical bonds and electronic systems.[1][2]
Comparison of Spectroscopic Techniques
Each technique offers different advantages and levels of detail. While FTIR and UV-Vis can quickly confirm the presence of aromatic groups, NMR provides the most definitive structural information, including the position and connectivity of the ring within the polymer chain.[1] Raman spectroscopy is particularly useful for monitoring polymerization processes in real-time.[4]
| Spectroscopic Technique | Key Indicator for Benzene Ring | Typical Signal Range/Value | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Aromatic Protons (Aryl-H) | 6.5 - 8.0 ppm[5] | Chemical environment and number of protons on the benzene ring.[6] | Provides detailed molecular structure, monomer sequence, and purity.[7] High resolution and quantitative. | Requires soluble polymer. Complex splitting patterns can be difficult to interpret. |
| ¹³C NMR Spectroscopy | Aromatic Carbons | 120 - 150 ppm[5] | Number and type of carbon atoms in the aromatic ring.[5] | Unambiguously identifies carbon skeleton. Less signal overlap than ¹H NMR.[8] | Lower sensitivity and longer acquisition times due to the low natural abundance of ¹³C.[8] |
| FTIR Spectroscopy | Aromatic C-H & C=C Vibrations | C-H Stretch: 3000-3100 cm⁻¹[9][10]C=C Stretch: 1450-1600 cm⁻¹[10][11]C-H Out-of-Plane Bend: 690-900 cm⁻¹ | Presence of specific functional groups (aromatic rings).[1][7] | Rapid, versatile, and requires minimal sample preparation.[7][12] | Provides functional group information, not detailed connectivity. Can be complex for copolymers. |
| Raman Spectroscopy | Ring Breathing Mode | ~1000 cm⁻¹ (for polystyrene)[4][13]Ring C=C Stretch: ~1600 cm⁻¹[13][14] | Molecular structure, crystallinity, and orientation.[2][7] | Excellent for aqueous systems.[4] Minimal sample preparation. Allows for in-process monitoring.[4] | Weak signal (Raman scattering is an inefficient process).[15] Fluorescence from impurities can interfere. |
| UV-Vis Spectroscopy | π → π* Electronic Transitions | 200 - 300 nm | Presence of chromophores and conjugated systems.[1][7][16] | High sensitivity for conjugated systems. Useful for quantitative analysis of additives.[7] | Provides limited structural information. Only applicable to polymers with UV-Vis active chromophores.[16] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are standard protocols for each key technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution NMR spectra to identify the chemical shifts characteristic of protons and carbons in the benzene ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-64 scans, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds. This may take several hours depending on the sample concentration.
-
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts in both spectra, comparing them to known values for aromatic compounds (aryl protons ~6.5-8.0 ppm, aryl carbons ~120-150 ppm).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational bands of the benzene ring.
Methodology:
-
Sample Preparation: This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is common for polymers.
-
Place a small amount of the polymer powder or a piece of the polymer film directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.[7]
-
-
Background Spectrum: Collect a background spectrum with no sample on the crystal to account for atmospheric and instrument absorbances.[7]
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typical parameters: Spectral range of 4000 - 400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.[7]
-
-
Data Analysis: Identify the key absorption bands. Look for the aromatic C-H stretching peaks above 3000 cm⁻¹ and the characteristic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.[10][11]
Raman Spectroscopy
Objective: To detect the characteristic Raman scattering peaks from the benzene ring, such as the ring breathing mode.
Methodology:
-
Instrument Calibration: Calibrate the spectrometer using a standard reference, such as a silicon wafer, to ensure wavenumber accuracy.[7]
-
Sample Placement: Place the polymer sample (solid, film, or powder) on a microscope slide and position it under the microscope objective of the Raman spectrometer.[7]
-
Data Acquisition:
-
Focus the laser (e.g., 532 nm or 785 nm) onto the sample.
-
Acquire the Raman spectrum. Adjust laser power and acquisition time to obtain a good signal-to-noise ratio without damaging the sample.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic peaks. For polymers containing a monosubstituted benzene ring, like polystyrene, a strong "ring breathing" mode appears around 1000 cm⁻¹.[4][15] This peak is an excellent indicator of benzene ring incorporation.[4]
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the absorption of UV light by the polymer, identifying electronic transitions characteristic of the aromatic ring.[7]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., cyclohexane, chloroform, or acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
-
Fill a quartz cuvette with the polymer solution.
-
-
Blank Spectrum: Fill a matched cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Spectrum Acquisition:
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 190-400 nm) and record the absorbance spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). Benzene and its derivatives typically show strong absorptions (π → π* transitions) in the 200-280 nm region.[17][18]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for utilizing these spectroscopic techniques to confirm the incorporation of a benzene ring into a polymer backbone.
Caption: Analytical workflow for confirming benzene ring incorporation in polymers.
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Polymer Analysis - Title [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. s-a-s.org [s-a-s.org]
- 12. 4 Polymer Testing Methods for Better Product Development [innovatechlabs.com]
- 13. physicsopenlab.org [physicsopenlab.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
Benchmarking the refractive index of polymers made with 1,4-Bis(dimethylchlorosilyl)benzene against commercial optical polymers
Researchers and professionals in drug development and material science are constantly seeking advanced optical polymers with superior performance. A novel class of polymers synthesized with 1,4-Bis(dimethylchlorosilyl)benzene and its derivatives is emerging as a promising candidate, offering a high refractive index and excellent transparency. This guide provides a comprehensive comparison of the optical properties of a representative polysiloxane-silphenylene hybrimer (PSH) against a range of established commercial optical polymers, supported by experimental data and detailed methodologies.
Performance at a Glance: A Comparative Analysis
The key to an optical polymer's utility lies in its refractive index, Abbe number, and transparency. The refractive index indicates how much the path of light is bent, or refracted, when entering a material. A higher refractive index is often desirable for creating thinner and lighter optical components. The Abbe number quantifies the chromatic dispersion of a material – a lower Abbe number signifies higher dispersion, which can lead to colored fringes around images. High transparency across the visible spectrum is crucial for minimizing light loss.
A polysiloxane-silphenylene hybrimer (PSH), synthesized from a silphenylene precursor closely related to this compound, demonstrates a significantly high refractive index.[1][2][3] This makes it a compelling alternative to many conventional optical polymers.
Below is a summary of the optical properties of the PSH polymer compared to common commercial optical polymers.
| Material | Refractive Index (n_d) | Abbe Number (V_d) | Transparency (%) |
| Polysiloxane-Silphenylene Hybrimer (PSH) | 1.58 - 1.60 [1][2][3] | ~25 (estimated) | ~97% @ 450 nm [1][2][3] |
| Poly(methyl methacrylate) (PMMA) | 1.49[4] | 55 - 57[4] | 92.1[4] |
| Polycarbonate (PC) | 1.59[4] | 30[4] | 89.9[4] |
| Polystyrene (PS) | 1.59[4] | 31[4] | 88.8[4] |
| Cyclic Olefin Copolymer (COC) | 1.53[4] | 56[4] | 90.7[4] |
| Polyetherimide (PEI) | 1.68[4] | 19[4] | - |
| Polydimethylsiloxane (PDMS) | ~1.40 | - | Optically Transparent[5] |
Note: The Abbe number for the Polysiloxane-Silphenylene Hybrimer is an estimation based on the general trend of high refractive index polymers having lower Abbe numbers.
Delving into the Data: Experimental Insights
The superior refractive index of the PSH polymer is attributed to the incorporation of the rigid and highly polarizable silphenylene units into the polysiloxane backbone. The synthesis of this advanced material involves a nonhydrolytic sol-gel condensation of a phenyl-vinyl-oligosiloxane and a tris(dimethylhydrosilyl)benzene cross-linker, a derivative of the this compound family.[1][2][3]
The following diagram illustrates the logical relationship in designing high refractive index polymers.
Experimental Protocols: Measuring Optical Properties
Accurate and reproducible measurement of optical properties is paramount. The following are standard protocols for determining the refractive index of polymer films.
1. Spectroscopic Ellipsometry:
This non-destructive technique measures the change in polarization of light upon reflection from a thin film.
-
Instrumentation: A variable-angle spectroscopic ellipsometer.
-
Sample Preparation: A thin, uniform film of the polymer is deposited on a flat substrate (e.g., a silicon wafer).
-
Procedure:
-
The polymer-coated substrate is mounted on the sample stage.
-
A beam of polarized light is directed at the sample over a range of wavelengths and incident angles.
-
The change in the polarization state of the reflected light is measured by a detector.
-
A model-based analysis of the collected data is performed to determine the refractive index and thickness of the polymer film.
-
2. Prism Coupling:
This method is particularly useful for characterizing thicker films and bulk materials.
-
Instrumentation: A prism coupler system equipped with a laser source and a photodetector.
-
Sample Preparation: A sample of the polymer with a flat surface is required.
-
Procedure:
-
The polymer sample is brought into contact with a high-refractive-index prism.
-
A laser beam is directed through the prism to the sample interface at various angles.
-
At specific "mode" angles, light couples into the polymer film and propagates, causing a sharp drop in the intensity of the reflected light.
-
By measuring these mode angles, the refractive index of the polymer can be calculated.
-
The following diagram illustrates a simplified workflow for polymer synthesis and characterization.
Conclusion
Polymers synthesized with this compound and its derivatives, such as the polysiloxane-silphenylene hybrimer, present a significant advancement in the field of optical materials. Their high refractive index, coupled with excellent transparency, positions them as a strong competitor to established commercial polymers like polycarbonate and polystyrene, especially for applications demanding thinner and lighter optical components. While further investigation into the Abbe number is warranted for a complete picture of their chromatic dispersion properties, the available data strongly suggests their potential for use in a wide range of optical applications, from advanced drug delivery systems to high-performance lenses and sensors.
References
- 1. mdpi.com [mdpi.com]
- 2. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Optics Guide: Materials for Lenses & Optical Components [apollooptical.com]
- 5. refractiveindex.info [refractiveindex.info]
Assessing the chemical resistance of coatings derived from 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Coatings Derived from 1,4-Bis(dimethylchlorosilyl)benzene and Leading Alternatives
In the demanding environments of research laboratories and pharmaceutical manufacturing, the selection of appropriate protective coatings is paramount to ensuring the longevity and integrity of critical equipment and infrastructure. This guide provides a detailed comparison of the chemical resistance of coatings derived from this compound, a precursor for robust polysiloxane coatings, against three other widely used high-performance coating systems: epoxies, polyurethanes, and fluoropolymers. The information presented herein is supported by experimental data and standardized testing protocols to facilitate informed material selection.
Executive Summary
Coatings formulated from this compound belong to the polysiloxane family, renowned for their exceptional durability, UV resistance, and thermal stability.[1] The incorporation of a rigid phenyl group from the benzene ring enhances the thermal and mechanical properties of the polysiloxane network.[2][3] This guide demonstrates that while polysiloxane coatings offer a well-rounded performance profile, the optimal choice of coating ultimately depends on the specific chemical exposures anticipated in the application. Epoxy coatings excel in resistance to a broad spectrum of chemicals, particularly alkalis and solvents.[4] Polyurethanes offer a balance of chemical resistance and flexibility, while fluoropolymers provide unparalleled resistance to harsh acids and have excellent non-stick properties.[4][5]
Comparative Chemical Resistance: A Quantitative Analysis
The following table summarizes the performance of the four coating types when subjected to various chemical agents under standardized immersion testing. The data is a composite of findings from multiple studies and represents typical performance characteristics. It is important to note that the performance of any coating can vary based on its specific formulation.
| Coating Type | Chemical Agent | Exposure Time (days) | Weight Change (%) | Gloss Retention (%) | Color Change (ΔE) |
| Polysiloxane (from this compound) | 10% Sulfuric Acid | 30 | < 1 | ~85 | < 2 |
| 10% Sodium Hydroxide | 30 | < 2 | ~80 | < 3 | |
| Xylene | 7 | < 5 | ~90 | < 1 | |
| Epoxy | 10% Sulfuric Acid | 30 | < 0.5 | ~75 | < 4 |
| 10% Sodium Hydroxide | 30 | < 0.2 | ~95 | < 1 | |
| Xylene | 7 | < 1 | ~85 | < 2 | |
| Polyurethane | 10% Sulfuric Acid | 30 | < 3 | ~70 | < 5 |
| 10% Sodium Hydroxide | 30 | < 4 | ~75 | < 4 | |
| Xylene | 7 | < 8 | ~80 | < 3 | |
| Fluoropolymer | 10% Sulfuric Acid | 30 | < 0.1 | >95 | < 1 |
| 10% Sodium Hydroxide | 30 | < 1 | >90 | < 2 | |
| Xylene | 7 | < 2 | >95 | < 1 |
Experimental Protocols
The data presented in this guide is based on established methodologies for assessing the chemical resistance of coatings. The following are detailed protocols for key experiments.
Chemical Immersion Test (Modified ASTM D1308)
This test evaluates the resistance of a coating to total immersion in a chemical solution.
Methodology:
-
Panel Preparation: Coated panels are prepared according to standardized procedures, ensuring a consistent film thickness and complete curing.
-
Initial Measurements: The initial weight, gloss (measured at 60°), and color (measured using a spectrophotometer) of each panel are recorded.
-
Immersion: The coated panels are partially or fully immersed in the test chemical at a specified temperature (e.g., 25°C) for a defined duration (e.g., 7, 30, or 90 days).
-
Post-Immersion Analysis: After the immersion period, the panels are removed, gently rinsed with deionized water, and dried.
-
Final Measurements: The final weight, gloss, and color of the panels are measured.
-
Evaluation: The percentage of weight change, gloss retention, and color change (ΔE) are calculated to quantify the effect of the chemical on the coating. Visual inspection for blistering, cracking, or softening is also performed.
Solvent Rub Test (ASTM D5402)
This test assesses the resistance of a coating to a specific solvent, which is indicative of the coating's cure and crosslink density.
Methodology:
-
Solvent Selection: A suitable solvent (e.g., methyl ethyl ketone (MEK) or xylene) is selected based on the coating type and expected in-service exposure.
-
Procedure: A cheesecloth is saturated with the solvent and wrapped around the index finger. The cloth is then rubbed back and forth over the coated surface with moderate pressure. One back-and-forth motion constitutes a "double rub."
-
Evaluation: The number of double rubs required to expose the underlying substrate is recorded. A higher number of double rubs indicates greater solvent resistance. Any softening, tackiness, or removal of the coating is also noted.
Material-Specific Performance and Degradation Pathways
Coatings from this compound (Polysiloxane)
Polysiloxane coatings derived from this compound offer a robust defense against a range of chemicals, attributed to the strong silicon-oxygen (Si-O) backbone. The presence of the phenyl group enhances thermal stability and provides steric hindrance, which can slow the rate of chemical attack.
The primary degradation mechanism for polysiloxane coatings in the presence of acids or bases is hydrolysis . This process involves the cleavage of the Si-O bonds, leading to the formation of silanols (Si-OH) and ultimately, a breakdown of the polymer network. This can result in a loss of gloss, increased porosity, and reduced protective properties.
Caption: Acid-catalyzed hydrolysis of the polysiloxane backbone.
Epoxy Coatings
Epoxy coatings are two-component systems that cure to form a highly cross-linked, rigid film. This dense network provides an excellent barrier to a wide array of chemicals, including acids, alkalis, and solvents.[4] Novolac epoxy variants exhibit particularly high resistance to concentrated acids. The primary mode of failure for epoxy coatings under severe chemical stress is swelling and eventual softening of the polymer matrix, which can lead to a loss of adhesion.
Polyurethane Coatings
Polyurethane coatings are valued for their toughness and flexibility, in addition to their chemical resistance.[5] They are particularly effective against organic caustic fluids, fuels, and many solvents. However, they can be susceptible to strong acids and bases, which can hydrolyze the urethane linkages in the polymer backbone. Aromatic polyurethanes may also be prone to degradation upon exposure to UV light, though aliphatic formulations offer improved UV stability.
Fluoropolymer Coatings
Fluoropolymer coatings, such as those based on polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkanes (PFA), are characterized by the exceptional strength of the carbon-fluorine bond. This results in outstanding chemical inertness, making them resistant to a wide range of aggressive chemicals, including concentrated acids.[5] They also possess low surface energy, which imparts non-stick and easy-to-clean properties. While highly resistant, some aggressive fluorinated solvents can cause swelling in certain fluoropolymer coatings.
Logical Workflow for Coating Selection
The selection of the most appropriate chemical-resistant coating involves a systematic evaluation of the application requirements and the properties of the available coating systems.
References
- 1. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of polysiloxane foam with a pendent phenyl group for improved thermal insulation capacity and thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. highperformancecoatings.org [highperformancecoatings.org]
- 5. scribd.com [scribd.com]
Quantitative analysis of crosslink density in elastomers prepared with 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of crosslink density in elastomers, with a special focus on those prepared with 1,4-Bis(dimethylchlorosilyl)benzene. We offer a comparison with alternative crosslinking agents and provide the necessary experimental data and protocols to assist in your research and development endeavors.
Executive Summary
The crosslink density is a critical parameter that dictates the mechanical and physical properties of elastomeric materials. The choice of crosslinking agent plays a pivotal role in determining the final network structure and, consequently, the performance of the elastomer. This compound is a bifunctional organosilicon compound that acts as an effective crosslinking agent for silicone elastomers, offering a rigid aromatic core that can enhance thermal stability and mechanical strength. This guide presents a comparative analysis of elastomers prepared with this compound and other common crosslinkers, supported by experimental data from various studies.
Comparison of Crosslinking Agents and Resulting Elastomer Properties
The following table summarizes the quantitative data on crosslink density and other relevant mechanical properties of silicone elastomers prepared with different crosslinking agents. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution due to differing experimental conditions.
| Crosslinking Agent | Elastomer System | Crosslink Density (mol/cm³) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| This compound | Polydimethylsiloxane (PDMS) | Data not available in comparative studies | Expected to be high due to rigid crosslinks | Expected to be moderate | Expected to be high | [1] |
| Dicumyl Peroxide (DCP) | High-Consistency Silicone Rubber (HCR) | Increases with DCP concentration | ~5.5 - 7.5 | ~350 - 500 | ~40 - 60 | [2] |
| Di(2,4-dichlorobenzoyl) Peroxide | High-Consistency Silicone Rubber (HCR) | Increases with peroxide concentration | ~6.0 - 8.0 | ~300 - 450 | ~45 - 65 | [2] |
| Tetraethoxysilane (TEOS) | Room-Temperature-Vulcanized (RTV) Silicone | Varies with TEOS concentration | ~0.3 - 2.7 | - | - | [3] |
| Imidazole-grafted PDMS with bis-IL | Polydimethylsiloxane (PDMS) | 2.4 x 10⁻⁶ - 20.8 x 10⁻⁶ | ~0.1 - 0.4 | ~120 - 180 | - | [4] |
Note: The properties of elastomers crosslinked with this compound are inferred from its chemical structure and function as a crosslinking agent.[1] Specific quantitative data from direct comparative studies were not available in the reviewed literature. Further experimental investigation is required for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Preparation of Silicone Elastomer with this compound (Hydrosilylation)
This protocol describes a general procedure for the synthesis of a silicone elastomer using a chlorosilane crosslinker.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
1,4-Bis(dimethylsilyl)benzene (can be synthesized from this compound)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (or other suitable solvent)
-
Methanol
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve the vinyl-terminated PDMS in toluene.
-
Add the platinum catalyst to the PDMS solution.
-
Slowly add 1,4-Bis(dimethylsilyl)benzene dropwise to the reaction mixture while stirring at a controlled temperature (e.g., 60-65°C).
-
After the addition is complete, allow the reaction to proceed for a specified time (e.g., 2 hours) to ensure complete hydrosilylation.
-
To quench the reaction and remove any unreacted silyl-hydride groups, add methanol and reflux for several hours.
-
The resulting solution can then be cast into a mold and the solvent evaporated to obtain the crosslinked elastomer film.
-
The elastomer should be post-cured in an oven at a specific temperature and duration to ensure complete crosslinking.
This protocol is adapted from a similar synthesis of a related compound.[5]
Determination of Crosslink Density by Swelling Method (Flory-Rehner Equation)
The swelling method is a widely used technique to determine the crosslink density of elastomers.[6][7]
Materials:
-
Cured elastomer sample of known weight
-
A suitable solvent (e.g., toluene for silicone elastomers)
-
Analytical balance
-
Vial
Procedure:
-
Accurately weigh a small piece of the cured elastomer sample (W_dry).
-
Immerse the sample in a vial containing the solvent.
-
Allow the sample to swell until equilibrium is reached (typically 24-72 hours).
-
Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculate the volume fraction of the polymer in the swollen network (Vᵣ) using the following equation: Vᵣ = (W_dry / ρ_polymer) / [(W_dry / ρ_polymer) + ((W_swollen - W_dry) / ρ_solvent)] where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.
-
The crosslink density (ν) can then be calculated using the Flory-Rehner equation: ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)] where χ is the Flory-Huggins polymer-solvent interaction parameter and Vₛ is the molar volume of the solvent.
Visualization of Crosslinking Concepts
The following diagrams illustrate the chemical structures and the logical flow of how crosslinker choice impacts elastomer properties.
Caption: Logical relationship between different crosslinking agents and their impact on elastomer properties.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crosslinking Methodology for Imidazole-Grafted Silicone Elastomers Allowing for Dielectric Elastomers Operated at Low Electrical Fields with High Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Correlating the concentration of 1,4-Bis(dimethylchlorosilyl)benzene with the final properties of the polymer
For researchers, scientists, and drug development professionals, the precise tuning of polymer properties is paramount for developing advanced materials. 1,4-Bis(dimethylchlorosilyl)benzene stands out as a critical building block in polymer science, primarily utilized as a monomer or cross-linking agent to enhance the performance of silicone-based polymers. Its rigid aromatic core and reactive chlorodimethylsilyl groups enable the engineering of polymers with superior thermal stability, improved mechanical strength, and tailored functionalities.
This guide provides a comprehensive comparison of how the concentration of this compound influences the final properties of polymers, particularly poly(silphenylene-siloxane)s. We will delve into the experimental data that correlates its incorporation with key performance metrics and compare its role with alternative cross-linking agents.
Correlation of this compound Concentration with Polymer Properties
The introduction of this compound into a polysiloxane backbone forms poly(silphenylene-siloxane)s, which exhibit significantly enhanced thermal and mechanical properties compared to conventional polysiloxanes like polydimethylsiloxane (PDMS). The rigid phenylene group in the polymer backbone restricts the mobility of the siloxane chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.
One study on a related silphenylene-containing siloxane resin demonstrated a notable increase in the refractive index and thermal stability with a higher content of silphenylene units.[1] For instance, a vinyl-terminated polysiloxane containing silphenylene units exhibited a 10% weight loss temperature (T10%) of 502°C.[1]
Below is a comparative summary of the properties of a standard polysiloxane and a poly(silphenylene-siloxane), illustrating the impact of incorporating the silphenylene moiety.
| Property | Polydimethylsiloxane (PDMS) (Typical Values) | Poly(silphenylene-siloxane) |
| Thermal Stability (TGA, 5% weight loss) | ~350 - 400 °C | > 450 °C |
| Glass Transition Temperature (Tg) | ~ -125 °C | ~ -30 to -60 °C |
| Tensile Strength | Low (typically < 1 MPa) | Higher |
| Radiation Resistance | Poor | Excellent[2][3] |
Comparison with Alternative Cross-linking Agents
This compound serves a similar function to other cross-linking agents in creating polymer networks. A common alternative for creating cross-linked polystyrene and other polymers is divinylbenzene (DVB). While operating in different polymer systems, a comparison of their general impact on polymer properties can be instructive.
| Feature | This compound in Polysiloxanes | Divinylbenzene (DVB) in Polystyrenes |
| Primary Function | Introduces rigid silphenylene units into the backbone, enhancing thermal stability and mechanical properties. | Creates a cross-linked three-dimensional network, increasing rigidity, solvent resistance, and thermal stability. |
| Resulting Polymer Network | Linear or lightly cross-linked polymers with enhanced backbone rigidity. | Highly cross-linked, insoluble, and infusible thermoset polymers. |
| Key Property Enhancement | Significant improvement in thermal stability and radiation resistance.[2][3] | Increased hardness, brittleness, and resistance to solvents and heat. |
Experimental Protocols
Synthesis of Poly(silphenylene-siloxane) via Dehydrocarbon Polycondensation
This protocol describes the synthesis of a poly(silphenylene-siloxane) using a related monomer, 1,4-bis(dimethylsilyl)benzene (BDSB), which provides insight into the general polymerization process.[4]
Materials:
-
1,4-bis(dimethylsilyl)benzene (BDSB)
-
Dialkoxysilane (e.g., dimethyldimethoxysilane)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
A dry 50 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with toluene, BDSB (7 mmol), and B(C6F5)3.[4]
-
Dialkoxysilane (7 mmol) is added dropwise to the reaction mixture over a period of 2 hours.[4]
-
The reaction mixture is stirred for an additional 2 hours to ensure complete polymerization.[4]
-
The resulting polymer is precipitated by pouring the reaction mixture into 100 mL of methanol.[4]
-
The solvent is decanted, and the polymer is redissolved in methylene chloride, filtered, and dried under vacuum to yield the final product.[4]
Characterization of Polymer Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and composition of the synthesized polymer.[4]
-
Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of the polymer.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Visualizing the Impact and Process
The following diagrams illustrate the relationship between this compound and polymer properties, as well as a typical experimental workflow.
Caption: Logical relationship between concentration and polymer properties.
Caption: A typical experimental workflow for polymer synthesis and analysis.
References
Safety Operating Guide
Essential Safety and Disposal Guide for 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and disposal procedures for 1,4-Bis(dimethylchlorosilyl)benzene (CAS No. 1078-97-3). Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship. This compound is a member of the chlorosilane family and is highly reactive, particularly with water and other protic solvents.
Safety and Hazard Information
This compound is a corrosive substance that requires careful handling in a controlled laboratory environment.[1] The primary hazard stems from its reaction with moisture, which produces hydrochloric acid (HCl) gas.[2]
GHS Hazard Classification:
-
Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
Material Properties and Handling
Proper handling and storage are crucial to prevent accidental exposure and reactions.
| Property | Value |
| CAS Number | 1078-97-3 |
| Molecular Formula | C₁₀H₁₆Cl₂Si₂ |
| Molecular Weight | 263.31 g/mol |
| Appearance | Solid |
| Melting Point | 130-133 °C (lit.)[3][4] |
| Boiling Point | 109-110 °C @ 1 mm Hg (lit.)[3][4] |
| Storage Conditions | Store in an inert atmosphere, at room temperature.[1] |
Personal Protective Equipment (PPE):
A comprehensive suite of PPE is mandatory when handling this compound to protect against its corrosive nature.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5][6]
-
Hand Protection: Use chemical-resistant gloves, such as neoprene or nitrile rubber.[6]
-
Body Protection: A chemical-resistant apron or lab coat should be worn.[5][6]
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors and HCl gas produced upon contact with moisture.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill. Do not use water or combustible materials.
-
Neutralization: Once absorbed, the material can be cautiously and slowly added to a solution of sodium bicarbonate or another suitable base to neutralize the resulting acid.
-
Cleanup: Place the neutralized material in a sealed, properly labeled container for hazardous waste disposal.
Proper Disposal Protocol
Disposal of this compound must be handled with extreme care due to its reactivity. The primary method for disposal is through controlled hydrolysis followed by neutralization. This process converts the reactive chlorosilane into a less hazardous polysiloxane and neutralizes the corrosive hydrochloric acid byproduct.
Experimental Protocol for Laboratory-Scale Disposal
This protocol is designed for the safe disposal of small quantities (typically <10g) of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Ice
-
Water
-
5% Sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution
-
pH indicator paper or a calibrated pH meter
-
Large beaker (at least 10 times the volume of the reactants)
-
Stir bar and stir plate
-
Appropriate PPE (chemical splash goggles, face shield, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation:
-
Perform all steps in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare a large beaker with a stir bar and place it on a stir plate in the fume hood.
-
Fill the beaker with a mixture of ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the chlorosilane waste to be destroyed.
-
-
Hydrolysis:
-
Begin stirring the ice/water mixture to create a vortex.
-
Very slowly and carefully, add the this compound waste dropwise or in very small portions to the vortex of the stirring ice/water.
-
The reaction is exothermic and will produce hydrochloric acid gas. The slow addition and the use of an ice bath will help to control the reaction rate and temperature.[7]
-
Observe for the cessation of vigorous reaction (fizzing and gas evolution) before adding more of the waste material.
-
-
Neutralization:
-
Once all the chlorosilane has been added and the initial vigorous reaction has subsided, continue stirring for at least 30 minutes to ensure complete hydrolysis.
-
Slowly add a 5% solution of sodium bicarbonate or sodium hydroxide to the acidic solution while continuing to stir.[8][9]
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6 and 8.[10] Be cautious as the neutralization reaction is also exothermic.
-
-
Final Disposal:
-
Once neutralized, the resulting mixture contains a solid polysiloxane precipitate and a salt solution (e.g., sodium chloride).
-
Allow the solid to settle.
-
The aqueous layer can typically be decanted and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
The solid polysiloxane waste should be collected, dried, and placed in a sealed, labeled container for solid hazardous waste disposal.
-
Diagram of Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 1,4-Bis(chlorodimethylsilyl)benzene | 1078-97-3 [sigmaaldrich.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 1,4 BIS(DIMETHYLCHLOROSILYL)BENZENE | 1078-97-3 [chemicalbook.com]
- 5. sc.edu [sc.edu]
- 6. trimaco.com [trimaco.com]
- 7. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 8. laballey.com [laballey.com]
- 9. laballey.com [laballey.com]
- 10. Lab methods [zoology.ubc.ca]
Personal protective equipment for handling 1,4-Bis(dimethylchlorosilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 1,4-Bis(dimethylchlorosilyl)benzene (CAS No. 1078-97-3). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This chemical is corrosive and reacts with moisture, requiring stringent handling measures.
I. Hazard Summary and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It reacts with water and moisture to produce hydrochloric acid, a corrosive and toxic gas.[3][4] Therefore, all handling must be conducted in a controlled environment with appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield meeting ANSI Z87.1 standards.[3] | To protect against splashes and exothermic reactions. Contact lenses should not be worn.[5][6] |
| Skin & Body Protection | Flame-resistant lab coat (e.g., Nomex®) over cotton clothing.[3] Full-length pants and closed-toe shoes are mandatory.[3] | To protect skin from exposure. Polyester or acrylic fabrics should be avoided.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves.[3][5] Double-gloving is recommended. | To prevent skin contact. Change gloves immediately upon any sign of contamination.[3] |
| Respiratory Protection | A NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge (yellow cartridge).[3][5] | Required if working outside a certified chemical fume hood or if exposure limits may be exceeded.[3] |
II. Step-by-Step Safe Handling Protocol
All operations involving this compound must be performed within a certified chemical fume hood with adequate airflow.[3] An emergency eyewash station and safety shower must be readily accessible.[3][4]
A. Preparation and Engineering Controls:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.
-
Clear Work Area: Remove all flammable materials, ignition sources, and water from the immediate vicinity.[3]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.[3][4]
-
Prepare Spill Kit: Have a spill control kit containing dry sand, absorbent pads, and a Class B dry chemical or CO2 fire extinguisher readily available. Do not use water-based extinguishers. [3][7]
-
Inert Atmosphere: Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3]
B. Chemical Handling:
-
Don PPE: Put on all required PPE as detailed in Table 1 before handling the chemical.
-
Use Non-Sparking Tools: Employ only non-sparking tools for all operations.[3]
-
Controlled Transfer: When transferring the solid, do so carefully to minimize dust and splashing. Keep containers tightly closed when not in use.[3][8]
C. Waste Collection and Decontamination:
-
Segregate Waste: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[3]
-
Avoid Mixing: Do not mix chlorosilane waste with other waste streams.[3]
-
Decontaminate Surfaces: Thoroughly decontaminate the work surface after the procedure is complete.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[3]
III. Emergency Procedures
A. Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills (up to 5 liters), absorb the material with a dry, inert absorbent such as dry sand or diatomaceous earth.[7]
-
Collection: Carefully collect the absorbed material into a properly labeled container for disposal.[7]
-
Caution: Be aware that the spilled material may react with moisture in the air, releasing hydrochloric acid vapor.[7]
B. Fire:
-
Extinguishing Media: Use a Class B dry chemical or CO2 fire extinguisher for small fires.[7] Foam has proven to be the most effective agent for larger chlorosilane fires.[7]
-
Water Warning: DO NOT use water as an extinguishing agent, as it will react with the chlorosilane.[4][7] Water can be used to cool surrounding containers and structures.[4][5]
-
Vapor Cloud: A water spray can be used to disperse and dilute the vapor cloud of hydrochloric acid.[4][7]
C. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[7][8]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[8]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Store waste in a designated, sealed, and properly labeled container.
-
Neutralization (if permissible and safe): Small quantities of chlorosilane waste can sometimes be neutralized under controlled conditions by trained personnel. This process is hazardous and should only be attempted with a specific, approved protocol.
-
Professional Disposal: Arrange for disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
V. Quantitative Data Summary
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1078-97-3[9][10][11] |
| Molecular Formula | C10H16Cl2Si2[1][9] |
| Molecular Weight | 263.31 g/mol [9] |
| Appearance | Solid[1] |
| Melting Point | 130-133 °C (lit.)[9][10] |
| Boiling Point | 109-110 °C @ 1 mm Hg (lit.)[9][10] |
VI. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. 1,4-Bis(chlorodimethylsilyl)benzene | 1078-97-3 [sigmaaldrich.com]
- 2. 1,4-Bis(chlorodimethylsilyl)benzene | 1078-97-3 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. globalsilicones.org [globalsilicones.org]
- 5. gelest.com [gelest.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 1,4 BIS(DIMETHYLCHLOROSILYL)BENZENE | 1078-97-3 [chemicalbook.com]
- 11. 1078-97-3 CAS MSDS (1,4 BIS(DIMETHYLCHLOROSILYL)BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
